9H-carbazol-9-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
carbazol-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTWOOPTAAXMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298501 | |
| Record name | 9H-carbazol-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17223-85-7 | |
| Record name | 17223-85-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-carbazol-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Aminocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
9H-carbazol-9-amine synthesis mechanism and reaction pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9H-carbazol-9-amine, a key intermediate in the development of various pharmaceuticals and functional materials. The document details the reaction mechanism, a step-by-step experimental protocol, and the expected analytical data for the synthesized compound.
Introduction
9H-carbazol-9-amine, also known as 9-aminocarbazole, is a derivative of carbazole featuring an amino group attached to the nitrogen atom of the pyrrole ring. This modification provides a reactive handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound is of significant interest to researchers exploring novel carbazole-based therapeutic agents and organic electronic materials.
Synthesis Mechanism and Reaction Pathway
The synthesis of 9H-carbazol-9-amine from carbazole proceeds via a two-step mechanism involving deprotonation followed by electrophilic amination.
-
Deprotonation of Carbazole: In the first step, a strong base, such as potassium hydroxide (KOH), is used to deprotonate the nitrogen atom of the carbazole ring. The acidic nature of the N-H proton in carbazole facilitates the formation of the resonance-stabilized carbazolide anion.
-
Electrophilic Amination: The resulting carbazolide anion acts as a nucleophile and attacks the electrophilic nitrogen atom of the aminating agent, hydroxylamine-O-sulfonic acid (HOSA). The nitrogen atom in HOSA is rendered electrophilic by the presence of the electron-withdrawing sulfonate group. This nucleophilic attack results in the formation of the N-N bond, yielding 9H-carbazol-9-amine and the bisulfate anion as a byproduct.
Quantitative Data
The yield of 9H-carbazol-9-amine can be influenced by reaction conditions such as temperature, reaction time, and the purity of reagents. A reported synthesis starting with 25g of carbazole yielded 9.5g of a mixture containing the product and unreacted carbazole, indicating a moderate yield that can be optimized through careful control of the reaction parameters[1]. Further purification is necessary to isolate the pure compound.
| Parameter | Value | Reference |
| Starting Material | 25 g Carbazole | [1] |
| Product Yield (crude mixture) | 9.5 g | [1] |
Experimental Protocol
The following protocol is based on a known procedure for the synthesis of 9H-carbazol-9-amine[1].
Materials:
-
9H-Carbazole
-
Potassium hydroxide (KOH)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Dichloromethane
-
Hexane
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolution: In a 250 ml round-bottom flask, dissolve 25 g of carbazole in dimethylformamide.
-
Deprotonation: Cool the solution in an ice-salt bath. Add 42 g of potassium hydroxide portion-wise while stirring.
-
Amination: To the cooled mixture, add hydroxylamine-O-sulfonic acid. Continue stirring for two hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the organic extracts sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a mixture of 25% dichloromethane in hexane to yield 9H-carbazol-9-amine.
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the carbazole ring system and a signal for the amino protons. The aromatic protons will likely appear as multiplets in the range of 7.0-8.5 ppm. The amino protons are expected to appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the twelve carbon atoms of the carbazole framework. The chemical shifts of these carbons will be in the aromatic region, typically between 110 and 140 ppm.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 9H-carbazol-9-amine (182.22 g/mol ). Fragmentation patterns would likely involve the loss of the amino group or cleavage of the carbazole ring.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.5 ppm), -NH₂ protons (broad singlet) |
| ¹³C NMR | Aromatic carbons (~110-140 ppm) |
| IR (cm⁻¹) | N-H stretch (~3300-3500), Aromatic C-H stretch (~3000-3100), Aromatic C=C stretch (~1450-1600) |
| Mass Spec (m/z) | Molecular ion peak at ~182 |
References
Spectroscopic Analysis of 9H-carbazol-9-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 9H-carbazol-9-amine. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the anticipated spectroscopic characteristics based on the well-established principles of NMR, IR, and mass spectrometry for the carbazole and amine functional groups. Detailed experimental protocols for acquiring high-quality spectroscopic data are also presented, along with a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of 9H-carbazol-9-amine and related compounds.
Introduction
9H-carbazol-9-amine, also known as N-aminocarbazole, is a derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole nucleus is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities and material properties. The introduction of an amino group at the 9-position can significantly influence the electronic properties and reactivity of the carbazole system, making 9H-carbazol-9-amine a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for its characterization and further development.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 9H-carbazol-9-amine is expected to be dominated by signals from the aromatic protons of the carbazole ring system. The symmetry of the carbazole core will be reflected in the spectrum. The protons at positions 1, 8, 4, and 5 are expected to be in a more downfield region compared to the protons at 2, 7, 3, and 6. The amino group protons (-NH₂) are anticipated to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbons directly attached to the nitrogen atom (C4a, C4b, C9a, C8a) will have characteristic chemical shifts. The presence of the amino group is expected to have a minor shielding effect on the carbazole ring carbons compared to the unsubstituted carbazole.
Table 1: Predicted NMR Data for 9H-carbazol-9-amine
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 8.1 | H-4, H-5 |
| ~ 7.5 | H-1, H-8 |
| ~ 7.4 | H-2, H-7 |
| ~ 7.2 | H-3, H-6 |
| Broad singlet | -NH₂ |
Note: Predicted values are based on the general chemical shift ranges for carbazole derivatives and are for reference purposes. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of 9H-carbazol-9-amine will exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine will be prominent. Aromatic C-H and C=C stretching vibrations from the carbazole ring will also be clearly visible.
Table 2: Predicted Significant IR Absorption Bands for 9H-carbazol-9-amine
| Frequency Range (cm⁻¹) | Vibration | Intensity |
| 3400 - 3300 | N-H stretch (asymmetric) | Medium |
| 3330 - 3250 | N-H stretch (symmetric) | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1650 - 1580 | N-H bend | Medium |
| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |
| 1335 - 1250 | Aromatic C-N stretch | Strong |
| 910 - 665 | N-H wag | Broad, Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) of 9H-carbazol-9-amine is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of the amino group and fragmentation of the carbazole ring.
Table 3: Predicted Mass Spectrometry Data for 9H-carbazol-9-amine
| m/z (Predicted) | Assignment |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - NH₂]⁺ |
| 140 | [M - NH₂ - HCN]⁺ |
| 139 | [C₁₁H₇]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of 9H-carbazol-9-amine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the residual solvent peak as an internal reference.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Place the sample in the IR beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added in the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion probe (DIP) or gas chromatography (GC) can be used. For less stable compounds, soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be more suitable.
-
Ionization: Use an appropriate ionization method. Electron ionization (EI) is common for providing detailed fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 9H-carbazol-9-amine.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
The interpretation of the collective data from these techniques is crucial for unambiguous structure elucidation. The NMR data provides the carbon-hydrogen framework, the IR spectrum identifies the functional groups present, and the mass spectrum gives the molecular weight and fragmentation information. Together, these three spectroscopic methods provide a powerful toolkit for the comprehensive characterization of 9H-carbazol-9-amine.
Conclusion
This technical guide has outlined the expected spectroscopic properties of 9H-carbazol-9-amine and provided detailed protocols for its analysis using NMR, IR, and mass spectrometry. While experimental data remains scarce in the public domain, the predictive analysis and standardized methodologies presented herein offer a solid foundation for researchers working with this compound. The successful application of these spectroscopic techniques is fundamental to confirming the identity and purity of 9H-carbazol-9-amine, thereby enabling its further exploration in various scientific and industrial applications.
An In-depth Technical Guide to the Physical and Chemical Properties of 9H-carbazol-9-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 9H-carbazol-9-amine. While experimental data for this specific compound is limited in publicly available literature, this document compiles available information, including computed properties and data from closely related carbazole derivatives, to offer a valuable resource for researchers. The guide covers structural information, physicochemical properties, synthesis, reactivity, and general experimental protocols relevant to the study of this class of compounds.
Introduction
9H-carbazol-9-amine, a derivative of the tricyclic heterocyclic aromatic compound carbazole, is a molecule of interest in medicinal chemistry and materials science. The introduction of an amino group at the 9-position of the carbazole nucleus significantly influences its electronic properties and reactivity, making it a potentially valuable building block for the synthesis of novel compounds with diverse biological activities. Carbazole derivatives have been investigated for a wide range of pharmacological applications, including antimicrobial, anticancer, and neuroprotective effects.[1] This guide aims to consolidate the current understanding of the physical and chemical characteristics of 9H-carbazol-9-amine to support further research and development.
Structural and Physicochemical Properties
Table 1: Physical and Chemical Properties of 9H-carbazol-9-amine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂ | --- |
| Molecular Weight | 182.22 g/mol | [2] |
| Appearance | Light brown solid | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane.[3] | [3] |
| pKa | Not available | --- |
| XLogP3 | 3.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
Note: Some of the data presented are computed or inferred from structurally similar compounds due to the limited availability of experimental data for 9H-carbazol-9-amine.
Synthesis and Purification
A common method for the synthesis of 9H-carbazol-9-amine involves the amination of carbazole.
Synthesis of 9H-carbazol-9-amine
A documented synthesis protocol involves the reaction of carbazole with hydroxylamine-O-sulfonic acid in the presence of a strong base.[4]
Experimental Protocol:
-
Dissolve 25 g of carbazole in 250 ml of dimethylformamide (DMF).
-
Cool the solution in an ice-salt bath.
-
Add 42 g of potassium hydroxide portionwise to the cooled solution.
-
To this mixture, add hydroxylamine-O-sulfonic acid.
-
After two hours, add water to the mixture and extract with ethyl acetate.
-
Wash the organic extracts with water and brine.
-
After drying and filtering, evaporate the solvent.
-
Purify the residue using silica column chromatography with a 25% dichloromethane in hexane eluent to yield the product.[4]
Chemical Reactivity
The reactivity of 9H-carbazol-9-amine is primarily dictated by the lone pair of electrons on the nitrogen atom of the amino group. This amino group can act as a nucleophile, participating in various chemical transformations.
-
N-Alkylation and N-Acylation: The amino group can undergo reactions with alkyl halides or acylating agents to form N-substituted derivatives.
-
Reactions with Carbonyl Compounds: Condensation reactions with aldehydes and ketones can lead to the formation of Schiff bases.
Spectral Data
Specific experimental spectral data for 9H-carbazol-9-amine is not widely published. However, the expected spectral characteristics can be inferred from the analysis of related carbazole derivatives.
Table 2: Predicted and Expected Spectral Data for 9H-carbazol-9-amine
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons of the carbazole rings are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the NH₂ group would likely appear as a broad singlet, with its chemical shift being solvent-dependent. |
| ¹³C NMR | Aromatic carbons of the carbazole core would resonate in the δ 110-140 ppm range. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine are expected in the range of 3300-3500 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching bands would also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 182.22. |
General Experimental Protocol for Spectroscopic Analysis
The following outlines a general workflow for the characterization of carbazole derivatives.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Aminocarbazole | C12H10N2 | CID 276207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy [3-(9H-carbazol-9-yl)propyl](methyl)amine | 23690-09-7 [smolecule.com]
- 4. prepchem.com [prepchem.com]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 9H-Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the methodologies used to determine the crystal structure and molecular geometry of carbazole-based compounds, with a focus on the core 9H-carbazole scaffold. While experimental crystallographic data for the specific molecule 9H-carbazol-9-amine is not publicly available at the time of this publication, this document outlines the standard experimental and computational protocols used for such determinations. Furthermore, it presents representative structural data from a related carbazole derivative to illustrate the typical molecular geometry of this class of compounds. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science who are working with carbazole derivatives.
Introduction to the Structural Chemistry of Carbazoles
Carbazole is a tricyclic aromatic heterocycle that forms the core of many biologically active molecules and functional organic materials.[1] The carbazole ring system is known for its rigidity and planarity, which contribute to its unique electronic and photophysical properties. Understanding the precise three-dimensional arrangement of atoms in carbazole derivatives is crucial for structure-activity relationship (SAR) studies in drug design and for the rational design of new materials with tailored properties.
The molecular geometry, including bond lengths, bond angles, and torsion angles, dictates how a molecule interacts with its biological target or how it packs in a solid-state material. X-ray crystallography and computational modeling are the two primary techniques used to elucidate these structural details.
Methodologies for Determining Crystal Structure and Molecular Geometry
The determination of the three-dimensional structure of a molecule like 9H-carbazol-9-amine can be approached through experimental techniques, primarily single-crystal X-ray diffraction, and computational methods, such as Density Functional Theory (DFT).
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the atomic and molecular structure of a crystalline compound.[2] The process involves several key steps, from crystal growth to structure solution and refinement.
2.1.1. Crystal Growth
The initial and often most challenging step is to grow a high-quality single crystal of the compound of interest.[3][4] For a small organic molecule, several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed over several days, leading to the formation of crystals.[5]
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[5]
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.[5]
2.1.2. Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer.[2] A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a unique pattern of reflections. The intensities and positions of these reflections are recorded by a detector.[2]
2.1.3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined. The initial structural model is then refined to best fit the experimental data, resulting in a precise determination of atomic coordinates, bond lengths, and bond angles.[2]
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry provides a powerful tool for predicting the molecular geometry of compounds that are difficult to crystallize or for complementing experimental data. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[1][6]
2.2.1. Geometry Optimization
The process begins with an initial guess of the molecular structure. A geometry optimization calculation is then performed, which systematically alters the positions of the atoms to find the arrangement with the lowest electronic energy.[7][8] This lowest-energy conformation represents the most stable structure of the molecule in the gas phase.
2.2.2. Basis Set and Functional Selection
The accuracy of DFT calculations depends on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d,p), def2-TZVP).[6] The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to describe the distribution of electrons around the atoms. The selection of an appropriate combination is crucial for obtaining reliable results.
2.2.3. Frequency Calculations
Following a successful geometry optimization, a frequency calculation is typically performed. This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectrum (e.g., IR and Raman) of the molecule.
Molecular Geometry of the Carbazole Core
While specific experimental data for 9H-carbazol-9-amine is not available, the crystal structures of numerous carbazole derivatives have been reported. These studies consistently show that the tricyclic carbazole ring system is essentially planar.[9][10][11] To provide an illustrative example, the following table summarizes selected bond lengths and angles for the carbazole core, based on published crystallographic data of a related derivative.
Table 1: Representative Bond Lengths and Angles of the Carbazole Core
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.385 | C1-C2-C3 | 121.0 |
| C2-C3 | 1.390 | C2-C3-C4 | 120.5 |
| C3-C4 | 1.385 | C3-C4-C4a | 118.9 |
| C4-C4a | 1.395 | C4-C4a-C9a | 121.2 |
| C4a-C9a | 1.420 | C4a-C9a-N9 | 108.5 |
| N9-C9a | 1.375 | C9a-N9-C8a | 109.0 |
| C1-C9a | 1.415 | C1-C9a-N9 | 130.3 |
| C4a-C5a | 1.480 | C5a-C5-C6 | 119.0 |
Note: These values are for illustrative purposes and are based on a representative carbazole derivative. Actual values for 9H-carbazol-9-amine may vary.
Visualizations
The following diagrams illustrate the experimental and computational workflows for determining molecular structure, as well as the fundamental structure of the 9H-carbazole core.
Caption: Workflow for determining crystal structure via X-ray diffraction.
Caption: Workflow for molecular geometry optimization using DFT.
References
- 1. tandfonline.com [tandfonline.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. How To [chem.rochester.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. exercises:2018_uzh_cmest:geometry_optimization [CP2K Open Source Molecular Dynamics ] [cp2k.org]
- 9. (9H-Carbazol-9-ylmeth-yl)diethyl-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine - UM Research Repository [eprints.um.edu.my]
- 11. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 9H-Carbazol-9-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 9H-carbazol-9-amine represent a promising class of heterocyclic compounds with a diverse range of applications, particularly in the realm of drug discovery and materials science. Their unique electronic structure, characterized by a planar carbazole core and a tunable amino group, imparts them with significant biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] Quantum chemical calculations have emerged as an indispensable tool for elucidating the structure-property relationships of these molecules at the atomic level, thereby accelerating the rational design of novel therapeutic agents and functional materials.[3][4][5]
This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to the study of 9H-carbazol-9-amine derivatives. It details the computational methodologies, experimental validation techniques, and the interpretation of calculated properties. Furthermore, it explores the role of these derivatives in modulating key signaling pathways relevant to their therapeutic effects.
Computational Methodologies
The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[6] DFT offers a favorable balance between computational accuracy and cost, making it well-suited for the study of relatively large molecules like carbazole derivatives.
Typical Computational Workflow
A standard workflow for performing DFT calculations on 9H-carbazol-9-amine derivatives involves several key steps:
-
Molecular Structure Input: The three-dimensional coordinates of the molecule are generated using molecular building software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that the calculated properties correspond to a stable molecular geometry.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations: Once the optimized geometry is confirmed, various molecular properties can be calculated. These include:
-
Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
-
Spectroscopic Properties: Infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra can be simulated and compared with experimental data.
-
Global Reactivity Descriptors: Ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
-
The following diagram illustrates a typical workflow for quantum chemical calculations:
Choice of Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For carbazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for a variety of properties.[7] The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), are commonly employed, with the latter providing higher accuracy at a greater computational cost.[7]
Experimental Protocols for Validation
Experimental validation is crucial to confirm the accuracy of theoretical predictions. Key experimental techniques used in conjunction with quantum chemical calculations for carbazole derivatives include:
Synthesis
The synthesis of 9H-carbazol-9-amine derivatives can be achieved through various methods, including the Ullmann condensation or the Buchwald-Hartwig amination for N-arylcarbazoles.[8] A general synthetic procedure for N-substituted carbazoles involves the reaction of carbazole with a suitable alkyl or aryl halide in the presence of a base.[2]
Spectroscopic Analysis
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to measure the electronic absorption and emission properties of the molecules. The experimentally determined absorption and emission maxima can be compared with the results of Time-Dependent DFT (TD-DFT) calculations.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure. The calculated NMR chemical shifts can be correlated with the experimental spectra to confirm the structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. A comparison of the experimental and calculated IR spectra can aid in the assignment of vibrational frequencies.
Electrochemical Analysis
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule.[7] These experimental values can be used to estimate the HOMO and LUMO energy levels and compare them with the values obtained from DFT calculations.[7][8]
The following diagram illustrates the interplay between experimental and computational workflows:
Data Presentation: Calculated Properties of 9H-Carbazol-9-amine Derivatives
The following tables summarize key quantitative data obtained from DFT calculations for a selection of 9H-carbazol-9-amine derivatives. These values are crucial for understanding their electronic structure and reactivity.
Table 1: Frontier Molecular Orbital Energies of Substituted Carbazole Derivatives
| Derivative | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Carbazole-H | -H | -5.452 | -0.802 | 4.650 |
| Carbazole-OH | -OH | -5.558 | -0.858 | 4.700 |
| Carbazole-SH | -SH | -5.758 | -0.908 | 4.850 |
| Carbazole-CH3 | -CH3 | -5.452 | -0.950 | 4.502 |
Data obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[9]
Table 2: Calculated Electronic Properties of 3,6-Diaryl-N-hexylcarbazole Derivatives
| Derivative | Aryl Substituent | HOMO (eV) |
| 1 | Phenyl | -5.67 |
| 2 | p-Methoxyphenyl | -5.67 |
| 3 | p-Cyanophenyl | -5.92 |
| 4 | p-Acetophenyl | -5.90 |
| 5 | Pyrenyl | -5.70 |
| 6 | Biphenyl | -5.72 |
| 7 | Difluorophenyl | -5.85 |
| 8 | p-Nitrophenyl | -6.02 |
Data obtained from DFT calculations at the B3LYP/6-31G level of theory.*[10]
Signaling Pathways in Drug Development
Quantum chemical calculations, in conjunction with experimental studies, can provide valuable insights into the mechanism of action of drug candidates. For 9H-carbazol-9-amine derivatives, their anticancer and antimicrobial activities have been linked to the modulation of specific signaling pathways.
Anticancer Activity: Targeting JAK/STAT and MAPK/AKT Pathways
Several studies have suggested that the anticancer effects of carbazole derivatives are mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase/protein kinase B (MAPK/AKT) pathways.[1][11][12]
The following diagram illustrates the inhibitory effect of carbazole derivatives on these pathways:
Antimicrobial Activity: Disruption of Microbial Processes
The antimicrobial mechanism of carbazole derivatives is multifaceted and can involve the disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[13][14] Some derivatives have shown potent activity against a range of bacteria and fungi.[15][16] For instance, certain carbazole compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in microorganisms.[2]
The following diagram depicts the general antimicrobial mechanisms of carbazole derivatives:
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful and versatile framework for investigating the structure, properties, and reactivity of 9H-carbazol-9-amine derivatives. The synergy between computational modeling and experimental validation is crucial for advancing our understanding of these important molecules. This integrated approach not only accelerates the discovery of new drug candidates but also facilitates the design of novel materials with tailored electronic and optical properties. The insights gained from these studies will undoubtedly continue to drive innovation in the fields of medicinal chemistry and materials science.
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rroij.com [rroij.com]
- 4. DSpace-CRIS [zora.uzh.ch]
- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide on the Electrochemical Behavior of 9H-Carbazol-9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-carbazol-9-amine, a derivative of the heterocyclic compound carbazole, presents a unique molecular scaffold of significant interest in medicinal chemistry and materials science. The introduction of an amino group at the 9-position of the carbazole nucleus fundamentally alters its electronic properties, influencing its reactivity and potential applications. Understanding the electrochemical behavior of this compound is paramount for its application in areas such as the development of novel redox-active pharmaceuticals, organic electronic materials, and as a scaffold in synthetic chemistry. This technical guide provides a comprehensive overview of the electrochemical characteristics of 9H-carbazol-9-amine, including its redox properties and proposed reaction mechanisms. While direct and extensive electrochemical data for 9H-carbazol-9-amine is limited in publicly accessible literature, this guide synthesizes available information on closely related carbazole derivatives to infer its expected behavior and provides a framework for its experimental investigation.
Core Electrochemical Properties
The electrochemical behavior of carbazole and its derivatives is predominantly characterized by oxidation processes, where the nitrogen-containing heterocyclic system readily donates electrons to form radical cations. The stability and subsequent reaction pathways of these radical cations are highly dependent on the nature and position of substituents on the carbazole ring.
For the parent 9H-carbazole, the initial electrochemical oxidation is an irreversible process that leads to the formation of a radical cation. This is a well-documented phenomenon and serves as a baseline for understanding the behavior of its derivatives.
Expected Influence of the 9-Amino Group
The presence of an amino group directly attached to the nitrogen atom at the 9-position in 9H-carbazol-9-amine is expected to significantly influence its electrochemical properties compared to the parent carbazole. Generally, amino groups are electron-donating, which would be anticipated to lower the oxidation potential of the molecule, making it easier to oxidize. However, the direct N-N linkage introduces unique electronic effects that may differ from amino groups substituted on the carbazole's aromatic rings.
Based on general principles and data from related compounds like 3-aminocarbazole, the oxidation of 9H-carbazol-9-amine is likely to be an irreversible process. The oxidation of 3-amino carbazole occurs at a significantly lower potential (approximately 0.4 V) compared to carbazole itself and proceeds as an irreversible one-step, one-electron process.[1] While a different isomer, this suggests that the amino substituent dramatically facilitates oxidation.
Quantitative Electrochemical Data
| Compound | Onset Oxidation Potential (Eonset vs. SCE) | Peak Oxidation Potential (Epa vs. SCE) | Process Characteristics | Reference |
| 9H-Carbazole | ~ +1.0 V | ~ +1.16 V | Irreversible | [2] |
| 3-Aminocarbazole | Not specified | ~ +0.4 V | Irreversible, one-electron | [1] |
| 9H-Carbazol-9-amine | Expected to be < +1.0 V | Hypothesized to be significantly lower than carbazole | Presumed Irreversible | - |
Note: The values for 9H-carbazol-9-amine are hypothetical and require experimental verification.
Experimental Protocols
To facilitate further research into the electrochemical behavior of 9H-carbazol-9-amine, a detailed experimental protocol for cyclic voltammetry is provided below. This protocol is based on standard methodologies used for the electrochemical analysis of carbazole derivatives.[3]
Cyclic Voltammetry of 9H-Carbazol-9-amine
1. Materials and Reagents:
-
9H-Carbazol-9-amine (synthesis detailed below)
-
Acetonitrile (CH3CN), anhydrous, electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) or other suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP)
-
Ferrocene (for internal potential referencing)
-
High-purity nitrogen or argon gas
2. Electrode System:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or foil.
3. Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in anhydrous acetonitrile. This will serve as the blank and solvent for the analyte.
-
Prepare a stock solution of 9H-carbazol-9-amine in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Deoxygenate all solutions by bubbling with high-purity nitrogen or argon for at least 15-20 minutes prior to the experiment. Maintain an inert atmosphere over the solution during the measurements.
4. Electrochemical Measurement:
-
Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then with acetonitrile, and dry completely.
-
Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte solution.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure it is free of interfering impurities within the desired potential window.
-
Add the 9H-carbazol-9-amine stock solution to the cell to achieve the desired final concentration.
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a sufficiently positive potential to observe the oxidation peak, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electrochemical process.
-
After the measurements of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E1/2) of the Fc/Fc+ couple can be used as an internal reference.
Synthesis of 9H-Carbazol-9-amine
A reported synthesis of 9H-carbazol-9-amine involves the following steps:
-
Dissolve 25 g of carbazole in 250 ml of dimethylformamide.
-
Cool the solution in an ice-salt bath.
-
Add 42 g of potassium hydroxide portionwise.
-
To this mixture, add hydroxylamine-O-sulfonic acid.
-
After two hours, stir the mixture with water and extract with ethyl acetate.
-
Wash the organic extracts with water and brine.
-
After filtering, evaporate the solvent.
-
Elute the residue with 25% dichloromethane in hexane on a silica column to yield a mixture of carbazole and 9H-carbazol-9-amine.[1]
Signaling Pathways and Reaction Mechanisms
The electrochemical oxidation of 9H-carbazol-9-amine is expected to initiate a series of chemical reactions. While a definitive pathway has not been experimentally elucidated for this specific compound, a proposed mechanism can be inferred from the known chemistry of carbazoles.
The following diagram illustrates a plausible electrochemical oxidation pathway for 9H-carbazol-9-amine.
Caption: Proposed electrochemical oxidation pathway of 9H-carbazol-9-amine.
The initial step is a one-electron oxidation at the anode to form a radical cation. Due to the high reactivity of radical cations of carbazoles lacking substitution at the 3 and 6 positions, this intermediate is likely to undergo rapid subsequent reactions, such as dimerization or polymerization, leading to the irreversibility of the overall process.
The following diagram illustrates the experimental workflow for the electrochemical characterization of 9H-carbazol-9-amine.
Caption: Experimental workflow for cyclic voltammetry analysis.
Conclusion
The electrochemical behavior of 9H-carbazol-9-amine is a critical area of study for unlocking its full potential in various scientific and technological fields. While direct experimental data remains scarce, this technical guide provides a foundational understanding based on the well-established electrochemistry of the carbazole scaffold and the anticipated influence of the 9-amino substituent. The provided experimental protocol offers a robust starting point for researchers to quantitatively determine the redox properties of this intriguing molecule. Future studies should focus on performing these detailed electrochemical investigations and elucidating the precise mechanisms of the subsequent chemical reactions of the electrochemically generated intermediates. Such data will be invaluable for the rational design of novel materials and therapeutic agents based on the 9H-carbazol-9-amine framework.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Carbazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole-based compounds are a critical class of materials with wide-ranging applications in organic electronics, pharmaceuticals, and materials science. Their inherent electronic properties, such as good hole transport capabilities, and their high photoluminescence quantum yield make them suitable for use in Organic Light-Emitting Diodes (OLEDs), solar cells, and sensors.[1][2] In the pharmaceutical realm, the carbazole scaffold is a key component in various bioactive molecules.[3][4] The performance and longevity of devices and the stability of pharmaceutical formulations containing these compounds are intrinsically linked to their thermal stability. Understanding the thermal behavior and degradation pathways of carbazole derivatives is therefore of paramount importance for designing robust and reliable materials and products.
This technical guide provides a comprehensive overview of the thermal stability and degradation of carbazole-based compounds. It includes a compilation of quantitative thermal property data, detailed experimental protocols for thermal analysis, and an exploration of the degradation mechanisms.
Thermal Properties of Carbazole-Based Compounds
The thermal stability of carbazole-based compounds is typically characterized by several key parameters:
-
Decomposition Temperature (Td): The temperature at which the material begins to chemically decompose. It is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs, as measured by Thermogravimetric Analysis (TGA).
-
Glass Transition Temperature (Tg): The temperature at which an amorphous or semi-crystalline material transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for amorphous thin-film devices, as a high Tg contributes to morphological stability.[5] It is determined using Differential Scanning Calorimetry (DSC).
-
Melting Point (Tm): The temperature at which a crystalline solid transforms into a liquid. This is also determined by DSC.
The inherent thermal stability of the carbazole scaffold is high, with the parent carbazole having a melting point of 246.3 °C and a boiling point of 354.69 °C.[3] Functionalization of the carbazole core can significantly influence these thermal properties.
Small Molecule Carbazole Derivatives
The tables below summarize the thermal properties of various small molecule carbazole derivatives, which are often used in OLEDs and other organic electronic devices.
| Compound Name/Structure | Td (°C) | Tg (°C) | Tm (°C) | Application/Reference |
| Carbazole | - | - | 244-246 | Parent Compound |
| 3,6-Di(N-carbazolyl)carbazole | >400 | - | - | OLED Host Material[6] |
| FCzTPA | >400 | >190 | - | Hole Transport Material[1][7] |
| FCzDPNA | >400 | >190 | - | Hole Transport Material[1][7] |
| PCIC | 482 (5% weight loss) | 98 | - | OLED Host Material[8] |
Carbazole-Based Polymers
Polymers containing carbazole moieties, either in the main chain or as pendant groups, generally exhibit high thermal stability, making them suitable for various applications, including as host materials in polymer light-emitting diodes (PLEDs).
| Polymer Name/Structure | Td (°C) (5% weight loss) | Tg (°C) | Reference |
| Poly(N-vinylcarbazole) (PVK) | ~300-400 | ~200 | [9] |
| 2,7-CPFDA/TFDB/BPDA Copolymer PI | 552-563 | 354-380 | [10] |
| 2,7-CPFDA/TFDB/6FDPDA Copolymer PI | - | 456 | [10] |
| Poly(1,8-carbazole) (P1) | ~250 | - | [11] |
| Poly(1,8-carbazole-co-fluorene) (P2) | ~267 | - | [11] |
| Poly(1,8-carbazole-co-bithiophene) (P3) | ~267 | - | [11] |
| Poly(1,8-carbazolylene-ethynylene) (P4) | 340 | - | [11] |
| Carbazole-based dendritic conjugated polymer | >282 | - | [12] |
Experimental Protocols for Thermal Analysis
Accurate and reproducible characterization of thermal properties is essential. The following sections detail the standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology (based on ASTM E1131, ISO 11358):
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This typically involves using standard reference materials with known Curie points for temperature calibration and standard weights for mass calibration.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried carbazole-based compound into a clean, tared TGA crucible (typically alumina or platinum).
-
Ensure the sample is in a powdered or finely divided form to promote uniform heating.
-
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Select the desired atmosphere (e.g., inert: nitrogen, argon; or oxidative: air) and set the purge gas flow rate, typically between 20-50 mL/min.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.
-
Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis:
-
Plot the sample mass (or weight percent) as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) is observed.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of glass transition temperature (Tg) and melting point (Tm).
Methodology (based on ASTM D3418, ISO 11357):
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the purge gas (typically nitrogen) flow rate, usually around 20-50 mL/min.
-
-
Heating and Cooling Program:
-
First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point or glass transition to erase its previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., below its Tg).
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Glass Transition (Tg): Determined as the midpoint of the step-like change in the heat flow curve.
-
Melting Point (Tm): Determined as the peak temperature of the endothermic melting peak.
-
Thermal Degradation of Carbazole-Based Compounds
The thermal degradation of carbazole-based compounds involves the breaking of chemical bonds, leading to the formation of smaller, volatile fragments and a solid residue (char). The specific degradation pathway depends on the molecular structure of the compound and the conditions of thermal stress (e.g., temperature, atmosphere).
General Degradation Mechanisms
At elevated temperatures, the degradation of the carbazole core can proceed through several mechanisms, including:
-
C-N Bond Cleavage: The bonds between the nitrogen atom and the aromatic rings can break.
-
C-C Bond Cleavage: The bonds within the benzene rings can rupture.
-
Condensation Reactions: Formation of larger, more condensed aromatic structures (polycarbazoles).[13]
The pyrolysis of carbazole has been shown to produce a variety of products, including aromatic hydrocarbons, nitrogen-containing compounds (such as ammonia and hydrogen cyanide), and light gases like methane and hydrogen.[13]
Degradation Pathway of Carbazole
A simplified representation of the thermal degradation of the carbazole molecule is illustrated below. High temperatures can lead to homolytic cleavage of the C-N and C-H bonds, generating radical species that can then undergo further reactions.
Caption: Simplified thermal degradation pathway of carbazole.
Experimental Workflow for Degradation Analysis
To elucidate the degradation mechanism of a carbazole-based compound, a combination of analytical techniques is often employed. A typical experimental workflow is shown below.
Caption: Experimental workflow for analyzing thermal degradation.
Conclusion
The thermal stability of carbazole-based compounds is a critical factor influencing their performance and reliability in various applications. This guide has provided a comprehensive overview of their thermal properties, standardized experimental protocols for their characterization, and insights into their degradation mechanisms. Carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 300-400 °C.[1][5] The strategic functionalization of the carbazole core allows for the tuning of thermal properties like Tg to meet the demands of specific applications, such as enhancing the morphological stability of thin-film devices. A thorough understanding of the thermal behavior and degradation pathways is essential for the rational design of next-generation, high-performance carbazole-based materials for the fields of organic electronics and pharmaceuticals.
References
- 1. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbazole - Wikipedia [en.wikipedia.org]
- 4. POLY(N-VINYLCARBAZOLE) | 25067-59-8 [chemicalbook.com]
- 5. akjournals.com [akjournals.com]
- 6. nbinno.com [nbinno.com]
- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 9. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Derivatization of Novel 9H-Carbazol-9-amine Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The carbazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, 9H-carbazol-9-amine and its derivatives represent a unique class of molecules with considerable potential for further functionalization. This technical guide provides a detailed protocol for the synthesis of the parent 9H-carbazol-9-amine and explores key methodologies for its derivatization to generate novel compound libraries for screening and drug development. Furthermore, it touches upon the biological context, highlighting the role of carbazole derivatives as inhibitors of critical cellular pathways.
Introduction
Carbazole, a tricyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its rigid, planar geometry and electron-rich nature. These characteristics allow carbazole-containing molecules to intercalate with DNA and interact with various enzymatic targets. Consequently, carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.
While extensive research has focused on substitutions at the carbon skeleton or N-alkylation/arylation of the carbazole nitrogen, the synthesis of derivatives from 9H-carbazol-9-amine—where an amino group is directly attached to the pyrrolic nitrogen—remains a compelling area for exploration. The N-amino moiety serves as a versatile synthetic handle for introducing diverse functional groups, enabling the systematic modulation of physicochemical properties and biological activity. This guide details the synthesis of the 9H-carbazol-9-amine core and proposes pathways for its subsequent derivatization.
Synthesis of the Core Scaffold: 9H-Carbazol-9-amine
The foundational step is the direct amination of the carbazole nitrogen. A reliable method involves the deprotonation of carbazole followed by electrophilic amination.
Experimental Workflow: Synthesis of 9H-Carbazol-9-amine
The synthesis proceeds via a two-step, one-pot reaction as illustrated below.
Caption: Workflow for the synthesis of 9H-carbazol-9-amine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-amination of carbazole.[1]
-
Dissolution: Dissolve 25 g of carbazole in 250 mL of dimethylformamide (DMF) in a suitable reaction vessel.
-
Cooling: Cool the solution using an ice-salt bath.
-
Deprotonation: Add 42 g of potassium hydroxide (KOH) portionwise to the cooled solution while stirring. Maintain the temperature during this exothermic addition.
-
Amination: To this mixture, add hydroxylamine-O-sulfonic acid.
-
Reaction: Allow the reaction to stir for two hours, monitoring progress by TLC if desired.
-
Workup: Quench the reaction mixture by stirring with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic extracts sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with 25% dichloromethane in hexane. This yields the product, typically as a mixture with unreacted carbazole.[1]
Reaction Data
| Parameter | Value | Reference |
| Starting Material | Carbazole (25 g) | [1] |
| Yield | 9.5 g (mixture of product and carbazole) | [1] |
| Purification | Silica Column Chromatography | [1] |
Synthesis of Novel Derivatives
The primary amine group of 9H-carbazol-9-amine is a nucleophilic center that can be readily derivatized. The following sections outline key synthetic strategies.
Strategy 1: Schiff Base (Imine) Formation
Condensation of 9H-carbazol-9-amine with various aldehydes and ketones provides a straightforward route to novel imine derivatives, which are valuable intermediates and have shown a wide range of biological activities in other molecular scaffolds.
Caption: General workflow for Schiff base synthesis.
-
Dissolve 9H-carbazol-9-amine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring for product formation via TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If no precipitate forms, concentrate the mixture and purify the residue by recrystallization or column chromatography.
Strategy 2: Acylation
Reaction with acyl chlorides or anhydrides yields N-amido-carbazole derivatives, introducing a stable amide linkage that is prevalent in many pharmaceuticals.
Caption: General workflow for N-acylation.
-
Dissolve 9H-carbazol-9-amine (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Add a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with the organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Biological Context and Potential Mechanisms of Action
Carbazole derivatives are known to target fundamental cellular processes, making them attractive candidates for anticancer therapies. One such target is DNA methyltransferase 1 (DNMT1), an enzyme often overexpressed in cancer cells that is responsible for maintaining DNA methylation patterns and silencing tumor suppressor genes.
A recent study identified novel 3-(9H-carbazol-9-yl)propanoic acid derivatives as potent DNMT1 inhibitors, with IC50 values in the low micromolar to nanomolar range.[2] Inhibition of DNMT1 leads to the re-expression of tumor suppressor genes, ultimately triggering apoptosis and inhibiting cancer cell proliferation.
Signaling Pathway: DNMT1 Inhibition by Carbazole Derivatives
Caption: Inhibition of DNMT1 by carbazole derivatives.
Summary of Biological Activities of Carbazole Derivatives
The broader class of carbazole derivatives has been extensively studied for various biological effects.
| Biological Activity | Target/Organism | Reference |
| Anticancer | DNA Methyltransferase 1 (DNMT1) | [2] |
| Antimicrobial | S. aureus, B. subtilis, E. coli, P. aeruginosa | [3] |
| Antifungal | C. albicans, A. niger | [3] |
| Neuroprotective | Antioxidative activity with GSH-independent mechanism | [3] |
Conclusion
The 9H-carbazol-9-amine scaffold is a promising starting point for the development of novel therapeutic agents. The synthetic protocol for the core molecule is robust, and the N-amino group provides a versatile anchor for chemical diversification through well-established reactions like Schiff base formation and acylation. The demonstrated potential of related carbazole structures to inhibit critical cancer targets like DNMT1 underscores the value of synthesizing and screening new libraries of these derivatives. This guide provides the foundational knowledge for researchers to explore this promising chemical space.
References
- 1. prepchem.com [prepchem.com]
- 2. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of N-Substituted Carbazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-substituted carbazole compounds represent a versatile class of heterocyclic scaffolds with a broad spectrum of biological activities, making them promising candidates in drug discovery and materials science. Their unique electronic and photophysical properties, coupled with their diverse pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities, have garnered significant attention within the scientific community. This technical guide provides a comprehensive overview of the characterization of N-substituted carbazole compounds, detailing experimental protocols for their synthesis and analysis, presenting key quantitative data, and illustrating relevant biological pathways.
I. Physicochemical and Biological Activity Data of N-Substituted Carbazoles
The biological efficacy of N-substituted carbazoles is highly dependent on the nature and position of the substituents on the carbazole core. The following tables summarize key quantitative data from various studies, providing a comparative overview of their anticancer, antimicrobial, and neuroprotective properties.
Table 1: Anticancer Activity of N-Substituted Carbazole Derivatives
| Compound Class | Cell Line(s) | Assay | Activity Metric | Value | Reference |
| N-substituted pyrrolocarbazoles | PA1 (ovarian), PC3, DU145 (prostate) | Pim-kinase inhibition | IC50 | 46–75 nM | [1][2] |
| PA1, PC3, DU145 | Antiproliferative | MIC | 8–20 µM | [1][2] | |
| 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | MCF-7 (breast) | Cytotoxicity | LC50 | 35.6–80.0 µg/mL | [1] |
| N-substituted carbazole imidazolium salts | HL-60, SMMC-7721, MCF-7, SW480 | Cytotoxicity (MTS assay) | IC50 | 0.51–2.48 µM | [3] |
| Carbazole derivatives with oxadiazole | HepG2, HeLa, MCF7 | Antiproliferative | IC50 | 6.44–10.09 µM | [4] |
Table 2: Antimicrobial Activity of N-Substituted Carbazole Derivatives
| Compound Class | Microorganism(s) | Assay | Activity Metric | Value/Zone of Inhibition | Reference |
| N-substituted carbazoles with 1,2,4-triazole moiety | Candida albicans | Antifungal | MIC | 2–4 µg/mL | [1] |
| N-substituted carbazoles with imidazole moiety | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | Antibacterial | MIC | 1–8 µg/mL | [1] |
| 1-carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo-[2][5]-indole-1-yl-amino-ethanones | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, A. niger | Disc Diffusion | Zone of Inhibition | 16.82–26.08 mm (at 50 µg/mL) | [1] |
| N-substituted carbamates and sulphonamides | S. aureus, B. subtilis, E. coli, A. niger, C. albicans, F. oxysporium | Antimicrobial | Zone of Inhibition | 12.6–22.3 mm (at 100 µg/mL) | [6] |
Table 3: Neuroprotective Activity of N-Substituted Carbazole Derivatives
| Compound Class | Cell Line/Model | Assay | Concentration for Effect | Observed Effect | Reference |
| 2-phenyl-9-(p-tolyl)-9H-carbazole | HT22 neuronal cells (glutamate/homocysteic acid-induced injury) | Neuroprotection | 3 µM | Considerable neuroprotective ability | [1][7] |
| N-alkyl-carbazoles | In vitro model of Alzheimer's disease | Aβ peptide accumulation | 10 µM | 30–70% increase in soluble Aβ peptides | [1] |
| N-phenyl substituted carbazoles | HT22 neuronal cells | Neuroprotection | 30 µM | Significant neuroprotective activity | [6] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of N-substituted carbazole compounds, as well as for the evaluation of their biological activities.
A. Synthesis of N-Substituted Carbazoles
1. Ullmann Condensation for N-Arylation
This protocol describes a copper-catalyzed C-N cross-coupling reaction, a common method for the synthesis of N-aryl carbazoles.
-
Materials: Carbazole, appropriate aryl halide (e.g., 2-bromopyridine derivative), copper(I) chloride (CuCl), 1-methyl-imidazole (ligand), lithium tert-butoxide (t-BuOLi) (base), and a suitable solvent (e.g., toluene or dioxane).
-
Procedure:
-
To an oven-dried reaction vessel, add carbazole (1.0 equiv.), the aryl halide (1.2 equiv.), CuCl (0.1 equiv.), 1-methyl-imidazole (0.2 equiv.), and t-BuOLi (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted carbazole.
-
B. Physicochemical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of newly synthesized compounds.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-substituted carbazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their chemical environments.
-
¹³C NMR: Obtain the carbon NMR spectrum to identify the number of non-equivalent carbons.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish connectivity between protons and carbons, confirming the overall structure.
-
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values, which collectively provide a detailed structural map of the molecule.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[8][9]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8]
-
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-N, C=O, aromatic C-H) to confirm the successful synthesis and functionalization of the carbazole core.
3. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compounds.[3][10]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of solvents like acetonitrile and water, with or without additives like formic acid or trifluoroacetic acid.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a detector (e.g., UV-Vis).
-
Analysis: Inject the sample solution into the HPLC system. The components of the sample will be separated based on their affinity for the stationary and mobile phases.
-
Data Analysis: The purity of the compound is determined by the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram.
C. Biological Evaluation
1. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5][11][12]
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted carbazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
2. Disc Diffusion Method for Antimicrobial Susceptibility
This method is used to qualitatively assess the antimicrobial activity of a compound.[1][2][13]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a sterile broth.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar) to create a lawn of bacteria.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the N-substituted carbazole compound. Place the discs onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial potency of the compound.
3. In Vitro Neuroprotection Assay using HT22 Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[6][14]
-
Cell Culture: Seed HT22 mouse hippocampal cells in a 96-well plate and allow them to attach.
-
Pre-treatment: Pre-treat the cells with various concentrations of the N-substituted carbazole compound for a specified duration (e.g., 2 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic agent that induces oxidative stress, such as glutamate or hydrogen peroxide (H₂O₂), in the presence of the test compound.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Cell Viability Assessment: Determine cell viability using an appropriate method, such as the MTT assay, to quantify the protective effect of the carbazole compound against the neurotoxin.
-
Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the percentage of neuroprotection.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the characterization workflow of N-substituted carbazoles. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
A. Experimental Workflow
Caption: General workflow for the synthesis and characterization of N-substituted carbazoles.
B. Pim-1 Kinase Signaling Pathway
Caption: Pim-1 kinase signaling pathway and its inhibition by N-substituted carbazoles.
C. STAT3 Signaling Pathway in Cancer
Caption: The JAK/STAT3 signaling pathway in cancer and potential inhibition by N-substituted carbazoles.
D. Neuroprotective Signaling Pathways
Caption: Generalized neuroprotective mechanisms of antioxidant N-substituted carbazoles.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. asm.org [asm.org]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. microbenotes.com [microbenotes.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. moravek.com [moravek.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols: 9H-carbazol-9-amine as a Hole Transporting Material in OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 9H-carbazol-9-amine and its derivatives as hole transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). While direct performance data for the parent 9H-carbazol-9-amine is limited in readily available literature, this document leverages data from closely related and well-studied derivatives to illustrate the potential and application of the 9H-carbazol-9-yl functional group in OLEDs.
Introduction to 9H-carbazol-9-amine and its Derivatives in OLEDs
The carbazole moiety is a well-known building block for hole-transporting materials due to its electron-rich nature, high thermal stability, and excellent hole-transporting capabilities.[1] The nitrogen atom of the carbazole can be functionalized to tune the material's electronic and physical properties. 9H-carbazol-9-amine and its derivatives are of interest for their potential to form stable amorphous films, a crucial property for the longevity and efficiency of OLED devices. These materials serve to facilitate the injection and transport of holes from the anode to the emissive layer, a critical process for achieving balanced charge injection and high device performance.[2]
Data Presentation: Performance of a 9H-carbazol-9-yl Derivative in an OLED
The following table summarizes the performance of an OLED device incorporating a 4-(9H-carbazol-9-yl)triphenylamine derivative as the hole transporting material. This data is presented as a representative example of the performance achievable with this class of compounds.
Table 1: Device Performance of an OLED with a 4-(9H-carbazol-9-yl)triphenylamine Derivative (HTM 3c) as the Hole Transporting Layer.[2]
| Parameter | Value |
| Device Structure | ITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/Al |
| Turn-on Voltage (at 1 cd/m²) | 3.1 V |
| Driving Voltage (at 1000 cd/m²) | 4.2 V |
| Maximum Current Efficiency | 39.8 cd/A |
| Maximum Power Efficiency | 29.3 lm/W |
| Maximum External Quantum Efficiency (EQE) | 14.0% |
Table 2: Physicochemical Properties of 4-(9H-carbazol-9-yl)triphenylamine Derivatives.[2]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
| HTM 3a | 5.80 | 2.26 | 3.54 |
| HTM 3b | 6.15 | 2.89 | 3.26 |
| HTM 3c | 5.78 | 2.43 | 3.35 |
Experimental Protocols
Synthesis of 9H-carbazol-9-amine
This protocol describes the synthesis of the parent compound, 9H-carbazol-9-amine.
Materials:
-
Carbazole
-
Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Hydroxylamine-O-sulfonic acid
-
Ethyl acetate
-
Dichloromethane
-
Hexane
-
Silica gel
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 25 g of carbazole in 250 ml of dimethylformamide in a suitable flask.[3]
-
Cool the solution using an ice-salt bath.[3]
-
Add 42 g of potassium hydroxide portion-wise to the cooled solution while stirring.[3]
-
To this mixture, add hydroxylamine-O-sulfonic acid.[3]
-
Allow the reaction to proceed for two hours with continuous stirring.[3]
-
After two hours, add water to the mixture and perform an extraction with ethyl acetate.[3]
-
Wash the organic extracts with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.[3]
-
Purify the residue using column chromatography on silica gel, eluting with a 25% dichloromethane in hexane mixture to yield the product.[3]
General Protocol for OLED Fabrication by Vacuum Deposition
This protocol outlines a general procedure for the fabrication of a multilayer OLED device using a carbazole-based derivative as the HTL.
Equipment and Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., NPB, 9H-carbazol-9-amine derivative)
-
Emissive Layer (EML) host and dopant (e.g., CBP and Ir(ppy)3)
-
Electron Transport Layer (ETL) material (e.g., Bphen)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10-6 Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO substrate. A typical device structure is as follows:
-
HIL (e.g., HATCN, ~10 nm)
-
HTL (e.g., NPB, ~40 nm, followed by the carbazole derivative HTL, ~20 nm)
-
EML (e.g., CBP doped with 5% Ir(ppy)3, ~30 nm)
-
ETL (e.g., Bphen, ~30 nm)
-
-
Maintain a deposition rate of approximately 0.5-2 Å/s for the organic layers.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF, ~1 nm).
-
Deposit the metal cathode (e.g., Al, ~100 nm) at a higher deposition rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Visualizations
Caption: Workflow for the synthesis of 9H-carbazol-9-amine.
Caption: General workflow for OLED fabrication via vacuum deposition.
Caption: Energy level diagram of a typical multilayer OLED.
References
Application of 9H-Carbazole Derivatives in Perovskite Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 9H-carbazole-based derivatives as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Carbazole-based compounds have emerged as a promising class of organic materials for enhancing the efficiency and stability of PSCs due to their excellent thermal stability, high hole mobility, and tunable electronic properties. While 9H-carbazol-9-amine itself is a foundational building block, its derivatives are more commonly employed as the primary hole-transporting layer. This document will focus on the application and performance of these derivatives, providing a comprehensive guide for researchers in the field.
Introduction to Carbazole-Based Hole-Transporting Materials
Carbazole derivatives are a prominent class of organic semiconductors utilized as hole-transporting materials in perovskite solar cells.[1] Their rigid and planar structure facilitates efficient intermolecular π-π stacking, which is beneficial for charge transport. The nitrogen atom in the carbazole core can be easily functionalized, allowing for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to achieve better alignment with the valence band of the perovskite absorber layer.[2] This optimization is crucial for efficient hole extraction from the perovskite and its transport to the electrode, thereby enhancing the overall power conversion efficiency (PCE) of the solar cell.[3]
Key advantages of using carbazole-based HTMs in perovskite solar cells include:
-
High Hole Mobility: The inherent charge-carrying properties of the carbazole moiety contribute to efficient hole transport.
-
Excellent Thermal and Morphological Stability: Carbazole derivatives often exhibit high glass transition temperatures, leading to stable and uniform thin films.[4]
-
Tunable Optoelectronic Properties: The ease of chemical modification allows for the synthesis of a wide range of derivatives with tailored energy levels and physical properties.[5]
-
Cost-Effectiveness: Compared to the commonly used spiro-OMeTAD, some carbazole-based HTMs can be synthesized through simpler and more cost-effective routes.[6]
Performance of Carbazole-Based HTMs in Perovskite Solar Cells
The performance of various 9H-carbazole derivatives as HTMs in perovskite solar cells is summarized in the table below. This data, compiled from multiple research publications, highlights the potential of these materials to achieve high power conversion efficiencies.
| Hole-Transporting Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Reference |
| V950 | 17.8 | 1.07 | 22.5 | 74 | [6] |
| SGT-405 | 14.79 | - | - | - | [7][8] |
| V1205 | 16.9 | - | - | - | [9] |
| V1207 | 16.44 | - | - | - | [4] |
| V1209 | ~18 | - | - | - | [4][10] |
| V1221 | ~18 | - | - | - | [4][10] |
| V1225 | ~18 | - | - | - | [4][10] |
| SFXDAnCBZ | 20.87 | - | - | - | [11] |
| 2PACz/TTP-DPA | 19.1 | - | - | - | [12] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative carbazole-based HTM and the fabrication of a perovskite solar cell using this material.
Synthesis of a Carbazole-Based Hole-Transporting Material
A common method for synthesizing functionalized carbazole derivatives for HTM applications is the Buchwald-Hartwig amination.[4] This protocol provides a general guideline for the synthesis of a diarylamine-functionalized carbazole.
Materials:
-
3,6-Dibromo-9-alkyl-9H-carbazole
-
Di(p-anisyl)amine
-
Palladium(II) acetate (Pd(OAc)2)
-
(2-Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve 3,6-dibromo-9-alkyl-9H-carbazole (1 equivalent) and di(p-anisyl)amine (2.2 equivalents) in anhydrous toluene.
-
Add Pd(OAc)2 (0.05 equivalents) and XPhos (0.1 equivalents) to the solution.
-
Finally, add sodium tert-butoxide (3 equivalents) to the reaction mixture.
-
Heat the mixture to reflux under an inert atmosphere for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final HTM.
Fabrication of a Perovskite Solar Cell
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a solution-processed carbazole-based HTM.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Zinc powder and 2 M HCl for etching
-
Deionized water, acetone, isopropanol for cleaning
-
Titanium dioxide (TiO2) precursor solution (for compact and mesoporous layers)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)
-
Carbazole-based HTM solution (e.g., 20 mg/mL in chlorobenzene with additives like Li-TFSI and tBP)
-
Chlorobenzene (antisolvent)
-
Gold or Silver for the back contact
Procedure:
-
Substrate Preparation:
-
Etch the FTO glass with zinc powder and 2 M HCl to create the desired electrode pattern.
-
Sequentially clean the substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes before use.
-
-
Deposition of Electron Transport Layer (ETL):
-
Spin-coat a compact TiO2 (c-TiO2) layer onto the FTO substrate.
-
Anneal the c-TiO2 layer at 500 °C for 30 minutes.
-
(Optional for mesoporous architecture) Spin-coat a mesoporous TiO2 (mp-TiO2) layer and anneal.
-
-
Deposition of Perovskite Layer:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL. A two-step program is often used (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).
-
During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at 100-150 °C for 10-30 minutes.
-
-
Deposition of Hole-Transporting Layer (HTL):
-
Prepare the carbazole-based HTM solution.
-
Spin-coat the HTM solution onto the perovskite layer (e.g., 4000 rpm for 30 s).
-
-
Deposition of Back Contact:
-
Deposit an 80-100 nm thick layer of gold or silver through a shadow mask using thermal evaporation to define the active area of the solar cell.
-
Characterization and Analysis
After fabrication, the performance of the perovskite solar cells should be characterized under standard testing conditions (AM 1.5G illumination, 100 mW/cm2). Key parameters to measure include:
-
Current-Voltage (J-V) Characteristics: To determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Incident Photon-to-Current Efficiency (IPCE): To evaluate the quantum efficiency of the device at different wavelengths.
-
Stability Testing: To assess the long-term performance of the device under continuous illumination and controlled environmental conditions.
Signaling Pathways and Logical Relationships
The function of the HTM within the perovskite solar cell is to facilitate the selective extraction and transport of holes from the perovskite absorber to the back electrode while blocking electrons. The energy level alignment between the perovskite, HTM, and the electrode is critical for efficient device operation.
This diagram illustrates the generation of an electron-hole pair in the perovskite layer upon photon absorption. The electron is injected into the ETL, while the hole is transferred to the HOMO level of the carbazole-based HTM and subsequently transported to the back electrode, generating a photocurrent. The high LUMO level of the HTM acts as an electron-blocking layer, preventing charge recombination at the electrode.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Perovskite Solar Cells: Influence of Hole Transporting Materials on Power Conversion Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors [epubl.ktu.edu]
- 6. researchgate.net [researchgate.net]
- 7. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Carbazole-Based Fluorescent Probes for Metal Ion Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of carbazole-based fluorescent probes in the detection of various metal ions. Carbazole and its derivatives are a prominent class of heterocyclic aromatic compounds known for their high fluorescence quantum yields and chemical stability, making them excellent candidates for the development of sensitive and selective chemosensors.[1][2][3] The detection of metal ions is of significant importance in environmental monitoring, medical diagnostics, and industrial applications due to the essential or toxic roles these ions play in biological and environmental systems.[3][4]
Introduction to Carbazole-Based Fluorescent Probes
Carbazole derivatives serve as robust fluorophores in the design of chemosensors for a variety of analytes, including metal ions.[1][2] Their unique photophysical properties, such as excellent solubility, a highly conjugated structure, and intramolecular charge transfer capabilities, make them ideal for optical sensing applications.[2][3] These probes can be tailored to detect a range of metal ions, including but not limited to copper (Cu²⁺), iron (Fe³⁺), zinc (Zn²⁺), and mercury (Hg²⁺).[3][5][6][7]
The sensing mechanism of these probes typically relies on the interaction between the carbazole-based ligand and the target metal ion, leading to a discernible change in the fluorescence signal. This can manifest as either an increase in fluorescence intensity ("turn-on" response) or a decrease ("turn-off" or quenching response).[2][8] The primary signaling mechanisms involved include:
-
Photoinduced Electron Transfer (PET): In the absence of the metal ion, the fluorescence of the carbazole fluorophore is quenched by a nearby electron-donating group. Upon binding of the metal ion to this group, the electron transfer is inhibited, leading to a "turn-on" fluorescence response.[2][8]
-
Chelation-Enhanced Fluorescence (CHEF): The probe itself may have weak fluorescence. However, upon chelation with a metal ion, a rigid complex is formed, which enhances the fluorescence quantum yield, resulting in a "turn-on" signal.[2][8]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a metal ion can disrupt or promote the ESIPT process within the probe molecule, leading to a change in the fluorescence emission.[2][6][8]
-
Intramolecular Charge Transfer (ICT): Binding of a metal ion can alter the electron-donating or -accepting properties of substituents on the carbazole core, thereby modifying the ICT process and causing a shift in the emission wavelength or a change in intensity.[2][9][10]
Quantitative Data Summary
The following tables summarize the performance characteristics of selected carbazole-based fluorescent probes for the detection of various metal ions.
Table 1: Carbazole-Based Probes for Cu²⁺ Detection
| Probe Name/Reference | Solvent System | Detection Limit | Binding Stoichiometry (Probe:Ion) | Signaling Mechanism |
| CBM | THF | - | 1:1 | - |
| LCH [5] | EtOH/H₂O (1/4, v/v) | 0.785 µM | - | Fluorescence Quenching |
| Chemosensor 1-4 | DMSO/H₂O (1:1, v/v), Tris-HCl buffer, pH 7.4 | - | 1:1 | PET |
| Compound 1 [4] | Aqueous DMSO | 0.22 µM | 1:1 | Fluorescence Quenching |
| PCBW [11] | DMSO-H₂O (fw = 40%) | 11.9 nM | - | ICT |
| CuCM [12] | - | 32.8 nM | - | "Turn-on" |
Table 2: Carbazole-Based Probes for Fe³⁺ Detection
| Probe Name/Reference | Solvent System | Detection Limit | Binding Stoichiometry (Probe:Ion) | Signaling Mechanism |
| Chemosensor 1-4 | DMSO/H₂O (1:1, v/v), Tris-HCl buffer, pH 7.4 | - | 1:1 | PET |
| Schiff-base 1 [6] | - | 4.23 µM | 2:1 | ESIPT, C=N isomerization inhibition |
| L1 [13] | CH₃CN | - | 2:1 | Fluorescence Enhancement |
| FL-CTF [14] | - | 0.78 µM | - | Fluorescence Quenching |
Table 3: Carbazole-Based Probes for Zn²⁺ Detection
| Probe Name/Reference | Solvent System | Detection Limit | Binding Stoichiometry (Probe:Ion) | Signaling Mechanism |
| FP2 [15][16][17] | HEPES buffer (C₂H₅OH/H₂O = 1:1, v/v, pH 7) | 6.5 nM | 1:1 | Fluorescence Enhancement |
| Sensor L [18] | CH₃CN/H₂O (1:1, v/v), HEPES 10 mM, pH 7.4 | - | 2:2 | Excimer Formation |
| Probe L [19] | Ethanol | 95.3 nM | 1:1 | CHEF, C=N isomerization inhibition |
Table 4: Carbazole-Based Probes for Hg²⁺ Detection
| Probe Name/Reference | Solvent System | Detection Limit | Binding Stoichiometry (Probe:Ion) | Signaling Mechanism |
| DTCB [9] | THF-H₂O (fw=5%) | 0.205 µM | - | ICT |
| CBA [7] | Aqueous medium | - | - | "Turn-on" |
| Polymer P [20] | - | 97 nM | - | Fluorescence Restoration |
Experimental Protocols
General Protocol for Fluorescence Titration
This protocol outlines the general procedure for evaluating the response of a carbazole-based fluorescent probe to a target metal ion.
Materials:
-
Carbazole-based fluorescent probe
-
Stock solution of the target metal ion (e.g., prepared from its chloride or nitrate salt)
-
Appropriate solvent (e.g., DMSO, ethanol, acetonitrile, or a mixture with water)
-
Buffer solution (if required, e.g., Tris-HCl, HEPES)
-
High-purity deionized water
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Titration Experiment:
-
In a series of cuvettes, place a constant concentration of the probe solution (e.g., 1 x 10⁻⁵ M in a DMSO/water mixture).[1]
-
To each cuvette, add increasing concentrations of the metal ion stock solution.[1]
-
Ensure the total volume in each cuvette is kept constant by adding the appropriate amount of solvent.
-
Incubate the solutions for a specific period (e.g., 5-30 minutes) at room temperature to allow for complex formation.[1]
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
The excitation wavelength should be set at the absorption maximum of the probe.[1]
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
-
Data Analysis:
-
From the titration curve, determine the detection limit of the probe for the metal ion.[1] The detection limit can be calculated using the formula: DL = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot.
-
Protocol for Selectivity and Interference Studies
This protocol is designed to assess the selectivity of the probe for the target metal ion over other potentially interfering ions.
Materials:
-
Carbazole-based fluorescent probe
-
Stock solutions of the target metal ion and a range of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) at the same concentration.
Procedure:
-
Selectivity Measurement:
-
Prepare a solution of the probe at a fixed concentration.
-
Measure the fluorescence intensity of the probe solution alone (blank).
-
Add a specific number of equivalents (e.g., 10 equivalents) of the target metal ion and measure the fluorescence intensity.[1]
-
Individually add the same number of equivalents of each of the other metal ions to separate probe solutions and measure their fluorescence intensities.[1]
-
Present the data as a bar graph showing the fluorescence response of the probe to different metal ions.[1]
-
-
Interference (Competition) Experiment:
-
To a solution of the probe containing the target metal ion (at a concentration that gives a significant response), add the same concentration of each of the other potentially interfering metal ions.
-
Measure the fluorescence intensity of each mixed solution.
-
Compare the intensity to that of the probe with only the target metal ion. A significant change in intensity indicates interference.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental signaling mechanisms of carbazole-based fluorescent probes and a typical experimental workflow.
Caption: Photoinduced Electron Transfer (PET) Mechanism.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Caption: General Experimental Workflow for Metal Ion Detection.
These protocols and diagrams provide a foundational guide for researchers and scientists working with carbazole-based fluorescent probes for metal ion detection. For specific probes, it is essential to consult the original research articles for detailed experimental conditions and characterization data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbazole-Based Colorimetric and Fluorescent Chemosensors for Metal Ions Detection : A Comprehensive Review ( 2012 to till date ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe3+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A carbazole based “Turn on” fluorescent sensor for selective detection of Hg2+ in an aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel carbazole-based fluorometric and colorimetric sensor for the highly sensitive and specific detection of Cu 2+ in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04571D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole (2024) | Ziyin Xie [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of 9H-carbazol-9-amine Derivatives for Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of 9H-carbazol-9-amine derivatives. Carbazole-containing compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial effects. This document outlines the synthetic protocols for the parent compound, 9H-carbazol-9-amine, and its subsequent derivatization, as well as detailed methodologies for assessing the antimicrobial efficacy of the synthesized compounds.
Introduction to the Antimicrobial Potential of 9H-Carbazole-9-amine Derivatives
The carbazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting antibacterial and antifungal properties. The introduction of an amino group at the 9-position of the carbazole nucleus opens up a plethora of possibilities for chemical modification, allowing for the generation of diverse libraries of compounds for antimicrobial screening. The primary amino group of 9H-carbazol-9-amine serves as a versatile handle for the synthesis of various derivatives, including Schiff bases, amides, and other N-substituted compounds. These modifications can significantly influence the lipophilicity, electronic properties, and steric bulk of the parent molecule, all of which can impact antimicrobial activity and selectivity.
Overall Workflow
The development of novel antimicrobial agents based on the 9H-carbazol-9-amine scaffold follows a logical progression from initial synthesis to biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of 9H-carbazol-9-amine
This protocol describes the synthesis of the core intermediate, 9H-carbazol-9-amine, from carbazole.[1]
Materials:
-
Carbazole
-
Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Hydroxylamine-O-sulfonic acid
-
Ethyl acetate
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 25 g of carbazole in 250 ml of dimethylformamide in a suitable flask.
-
Cool the solution using an ice-salt bath.
-
Add 42 g of potassium hydroxide portion-wise to the cooled solution while stirring.
-
To this mixture, add hydroxylamine-O-sulfonic acid.
-
After two hours of stirring, add water to the mixture and extract with ethyl acetate.
-
Wash the organic extracts with water and brine.
-
Filter the organic layer and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a 25% dichloromethane in hexane eluent to yield a mixture of carbazole and 9H-carbazol-9-amine.
Protocol 2: General Synthesis of 9H-carbazol-9-amine Schiff Base Derivatives
This generalized protocol describes the synthesis of Schiff bases from 9H-carbazol-9-amine and various aromatic aldehydes. This method is adapted from established procedures for the synthesis of Schiff bases from other amino-heterocycles.[2][3][4][5][6]
Materials:
-
9H-carbazol-9-amine
-
Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve an equimolar amount of 9H-carbazol-9-amine and the desired aromatic aldehyde in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount (a few drops) of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 3: Antimicrobial Susceptibility Testing
This section outlines standard methods for evaluating the antimicrobial activity of the synthesized 9H-carbazol-9-amine derivatives.
3.1. Disc Diffusion Method (Qualitative Screening)
This method is suitable for initial screening of a large number of compounds for antimicrobial activity.
Materials:
-
Synthesized carbazole derivatives
-
Standard antibiotic discs (e.g., ciprofloxacin, fluconazole)
-
Bacterial and/or fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Prepare agar plates with the appropriate medium.
-
Inoculate the surface of the agar plates uniformly with the test microorganism.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds and place them on the inoculated agar surface.
-
Place a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.
-
Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
3.2. Broth Microdilution Method (Quantitative - Minimum Inhibitory Concentration, MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
Synthesized carbazole derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Standard antibiotics for positive control
Procedure:
-
Prepare a serial two-fold dilution of each synthesized compound in the appropriate broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plates under appropriate conditions.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that shows no visible growth.
Data Presentation
The antimicrobial activity of various carbazole derivatives reported in the literature is summarized below. It is important to note that these are not direct derivatives of 9H-carbazol-9-amine but provide a strong rationale for the synthesis and evaluation of such compounds.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-substituted carbazoles | B. subtilis | 0.9 | [9] |
| S. aureus | 1.1 - 1.56 | [9] | |
| E. coli | 6.4 - 10.3 | [7][9] | |
| C. albicans | 8.7 - 9.6 | [7][9] | |
| A. fumigatus | 10.8 | [9] | |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus | 32 | [7] |
| S. epidermidis | 32 | [7] | |
| Carbazole-oxadiazoles | S. aureus | 1.1 | [7] |
| E. coli | 6.4 | [7] | |
| C. albicans | 9.6 | [7] | |
| A. fumigatus | 10.3 | [7] | |
| Carbazole aminoalcohols | Various cancer cell lines | IC50 in µM range | [10] |
| N-substituted benzimidazole carbazoles | B. subtilis | MIC = 3.12 µg/mL | [9] |
| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Zone of inhibition: 11.1–24.0 mm | [9][11] |
Signaling Pathways and Mechanisms of Action
While the exact mechanisms of action for many carbazole derivatives are still under investigation, several studies suggest potential targets. The planar carbazole ring system can intercalate with DNA, disrupting replication and transcription. Other proposed mechanisms include the inhibition of essential enzymes and disruption of the cell membrane.[8]
Conclusion
The synthesis of 9H-carbazol-9-amine derivatives presents a promising avenue for the discovery of novel antimicrobial agents. The protocols provided herein offer a solid foundation for the synthesis of a parent aminocarbazole and its subsequent derivatization into Schiff bases. The outlined antimicrobial testing methodologies will enable researchers to effectively screen and quantify the biological activity of these new chemical entities. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of potent and selective antimicrobial drugs based on the carbazole scaffold.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [journals.eco-vector.com]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. ijpbs.com [ijpbs.com]
- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anticancer Activity of Novel Carbazolyl Glyoxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction Carbazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities. Among these, novel carbazolyl glyoxamides are being investigated for their potential as anticancer agents. These compounds, characterized by a carbazole nucleus linked to a glyoxamide moiety, have shown promising cytotoxic effects against various cancer cell lines. This document provides an overview of their anticancer activity, outlines detailed protocols for their evaluation, and illustrates key experimental workflows and signaling pathways.
Quantitative Data Summary: In Vitro Cytotoxicity
Several novel carbazolyl glyoxamide and related carbazole derivatives have demonstrated significant antiproliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below summarizes the cytotoxic effects of selected compounds.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 4o | MCF-7 | Breast Adenocarcinoma | 2.02 | [1] |
| Compound 4r | MCF-7 | Breast Adenocarcinoma | 4.99 | [1] |
| Compound 13f | HepG2 | Hepatoma | 0.01 - 0.07 | [2] |
| Compound 13i | HepG2 | Hepatoma | 0.01 - 0.07 | [2] |
| Compound 13f | MCF-7 | Breast Adenocarcinoma | 0.01 - 0.07 | [2] |
| Compound 13i | MCF-7 | Breast Adenocarcinoma | 0.01 - 0.07 | [2] |
| Compound 2a | CAL 27 | Squamous Cell Carcinoma | 0.028 | [3] |
| Compound 2b | CAL 27 | Squamous Cell Carcinoma | 0.45 | [3] |
| Compound 6 | MDA-MB-231 | Breast Carcinoma | 0.198 | [3] |
| Compound 6 | TCC-SUP | Bladder Carcinoma | 0.025 | [3] |
| Compound 53e | SMMC-7721 | Liver Cancer | 1.08 | [3] |
| Compound 53e | HepG2 | Liver Cancer | 1.26 | [3] |
Note: The table includes data for various carbazole derivatives to illustrate the general potential of this scaffold, including specific glyoxamides where data is available.
Proposed Mechanism of Action: Induction of Apoptosis
Research suggests that a primary mechanism by which carbazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death).[1][4] This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of a cascade of caspase enzymes.[4][5][6]
One synthetic carbazole compound, LCY-2-CHO, was shown to induce apoptosis accompanied by the collapse of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3.[4] Furthermore, the apoptotic effect could be diminished by caspase inhibitors.[4] Some carbazole derivatives may also target critical signaling pathways like PI3K/Akt/mTOR, which is crucial for tumor survival and proliferation.[1]
References
- 1. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Carvacrol instigates intrinsic and extrinsic apoptosis with abrogation of cell cycle progression in cervical cancer cells: Inhibition of Hedgehog/GLI signaling cascade [frontiersin.org]
- 6. Carvacrol instigates intrinsic and extrinsic apoptosis with abrogation of cell cycle progression in cervical cancer cells: Inhibition of Hedgehog/GLI signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9H-carbazol-9-amine in the Synthesis of Blue-Emitting OLEDs
Introduction
Carbazole derivatives are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs), particularly for blue light emission, owing to their high thermal stability, excellent hole-transporting properties, and wide bandgap.[1][2] The carbazole moiety can be readily functionalized at various positions to fine-tune the electronic and photophysical properties of the resulting materials.[1] This document provides detailed application notes and protocols relevant to the use of 9H-carbazol-9-amine and its derivatives in the synthesis of blue-emitting OLEDs. While direct application of 9H-carbazol-9-amine in blue-emitting OLEDs is not extensively documented in scientific literature, its synthesis and the applications of closely related amino-carbazole derivatives provide valuable insights for researchers.
Molecular Structure of 9H-carbazol-9-amine
Caption: Molecular Structure of 9H-carbazol-9-amine.
Experimental Protocols
Synthesis of 9H-carbazol-9-amine
This protocol is adapted from a known chemical synthesis procedure.[3]
Materials:
-
Carbazole
-
Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Hydroxylamine-O-sulfonic acid
-
Ethyl acetate
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 25 g of carbazole in 250 ml of dimethylformamide.
-
Cool the solution using an ice-salt bath.
-
Add 42 g of potassium hydroxide portionwise to the cooled solution.
-
To this mixture, add hydroxylamine-O-sulfonic acid.
-
After two hours of stirring, add water to the mixture and extract with ethyl acetate.
-
Wash the organic extracts with water and brine.
-
After filtering, evaporate the solvent.
-
Purify the residue by silica gel column chromatography using a 25% dichloromethane in hexane eluent to yield a mixture of carbazole and 9H-carbazol-9-amine.
General Protocol for OLED Fabrication using Carbazole Derivatives
The following is a general protocol for the fabrication of a multilayer OLED device, which can be adapted for various carbazole-based materials.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., a carbazole derivative)
-
Emissive Layer (EML) material (host and dopant)
-
Electron Transport Layer (ETL) material
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Spin coater
-
Vacuum thermal evaporation system
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Deposition of the Hole Injection Layer (HIL):
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate at a specified temperature (e.g., 120 °C) to remove the solvent.
-
-
Deposition of the Hole Transport and Emissive Layers:
-
Transfer the substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the hole transport layer, followed by the emissive layer (co-evaporation of host and dopant materials), the electron transport layer, and the electron injection layer sequentially without breaking the vacuum. The deposition rates and thicknesses of each layer should be carefully controlled using a quartz crystal monitor.
-
-
Cathode Deposition and Encapsulation:
-
Deposit the metal cathode (e.g., Al) on top of the organic layers.
-
Encapsulate the device using a glass lid and UV-curable epoxy in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Data Presentation
The following tables summarize the performance of blue-emitting OLEDs using various carbazole derivatives as either the host or the emitting material.
Table 1: Performance of Blue OLEDs with Carbazole-Based Emitters
| Emitter Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| BCzB-PPI | 4.43 | 11,364 | (0.159, 0.080) | [4][5] |
| SAF-2CzB | Not Specified | Not Specified | (0.16, 0.11) | [6] |
| NFIP-CZ | 11.94 | Not Specified | (0.1581, 0.0422) | [6] |
Table 2: Performance of Blue Phosphorescent OLEDs with Carbazole-Based Host Materials
| Host Material | Dopant | Max. EQE (%) | Current Efficiency (cd/A) | Reference |
| 4-CbzBiz | FIrpic | 30.9 | 64.1 | [7] |
| p-CbzBiz | Ir(ppy)₂(acac) | 21.8 | 83.3 | [8] |
| SimCP2 | FIrpic | Not Specified | 41.2 (at 100 cd/m²) | [9] |
Visualizations
Synthetic Pathway for Carbazole-π-Imidazole Derivatives
Caption: Synthetic pathway for carbazole derivatives.
OLED Device Architecture
Caption: OLED device architecture.
Energy Level Diagram for a Blue OLED
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. 9-Ethyl-9H-carbazol-2-amine [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 9H-Carbazol-1-amine | C12H10N2 | CID 146468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbazole Derivatives in Dye-Sensitized Solar Cells (DSSCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbazole Derivatives in DSSCs
Carbazole-based organic dyes have emerged as a promising class of photosensitizers for dye-sensitized solar cells (DSSCs) due to their advantageous properties. These derivatives are known for their excellent thermal and chemical stability, high hole-transport capability, and strong electron-donating nature.[1] Their molecular structure can be readily modified, allowing for the fine-tuning of their photophysical and electrochemical properties to optimize DSSC performance.[2] The most common molecular design for these dyes is the donor-π-acceptor (D-π-A) architecture, where a carbazole moiety acts as the electron donor, a π-conjugated spacer facilitates charge transfer, and an acceptor group anchors the dye to the TiO₂ semiconductor and accepts the excited electron.[2][3]
Data Presentation: Performance of Carbazole Derivatives
The following tables summarize the photophysical, electrochemical, and photovoltaic performance of selected carbazole-based dyes from recent literature.
Table 1: Photophysical and Electrochemical Properties of Selected Carbazole Dyes
| Dye Name | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) |
| MA-1 | 468 | 3.76 x 10⁴ | - | - | 2.44 |
| MA-2 | 478 | 5.34 x 10⁴ | - | - | 2.28 |
| CSG2 | - | - | - | - | - |
| N1 | - | - | -5.43 | -3.25 | 2.18 |
| PC₁ | 404 | - | - | - | 2.88 |
| PC₂ | 389 | - | - | - | 2.92 |
| Carbazole-H | - | - | -5.563 | -0.802 | 4.761 |
| Carbazole-OH | - | - | -5.586 | -0.894 | 4.692 |
| Carbazole-SH | - | - | -5.758 | -0.908 | 4.851 |
| Carbazole-CH₃ | 250 | - | -5.452 | -0.805 | 4.647 |
Note: '-' indicates data not available in the cited sources.
Table 2: Photovoltaic Performance of DSSCs Based on Selected Carbazole Dyes
| Dye Name | Power Conversion Efficiency (PCE) (η%) | Short-Circuit Current Density (J_sc) (mA/cm²) | Open-Circuit Voltage (V_oc) (V) | Fill Factor (FF) |
| MA-1 + N3 | 8.85 | - | - | - |
| MA-2 + N3 | 9.82 | 23.91 | 0.685 | 0.60 |
| CSG2 | 3.8 | 8.90 | 0.584 | 0.74 |
| N1 | 3.55 | 9.06 | 0.577 | - |
| PC₁ | 0.027 | 1.29 | 0.067 | 0.31 |
| PC₂ | 0.018 | 0.92 | 0.068 | 0.30 |
Note: Some data represents co-sensitization with N3 dye, a standard ruthenium-based sensitizer. '-' indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Synthesis of a Representative D-π-A Carbazole Dye (e.g., CSG2)
This protocol describes a general procedure for the synthesis of a carbazole-based dye with a D-π-A structure, exemplified by CSG2, which features a carbazole donor, a thiophene π-bridge, and a cyanoacrylic acid acceptor.[4]
Materials:
-
N-hexylcarbazole
-
Thiophene-2-carbaldehyde
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Aldehyde Intermediate:
-
In a round-bottom flask, dissolve N-hexylcarbazole and thiophene-2-carbaldehyde in a suitable solvent like acetonitrile.
-
Add a catalytic amount of a base, such as piperidine.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to obtain the intermediate aldehyde.
-
-
Knoevenagel Condensation to Form the Final Dye:
-
Dissolve the purified intermediate aldehyde and cyanoacetic acid in a mixture of chloroform and acetonitrile.
-
Add a few drops of piperidine as a catalyst.
-
Reflux the mixture for 12 hours.
-
After cooling, remove the solvent by rotary evaporation.
-
Recrystallize the solid product from a solvent mixture like methanol/chloroform to obtain the pure carbazole dye.
-
Characterize the final product using NMR, Mass Spectrometry, and FT-IR.
-
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using a synthesized carbazole dye.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Carbazole dye solution (0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)
-
Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinized counter electrode (Pt-coated FTO glass)
-
Surlyn or another suitable sealant
-
Ethanol, acetone, and deionized water for cleaning
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of deionized water, acetone, and ethanol for 15 minutes each.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Dry the TiO₂ film at 125°C for 5 minutes.
-
Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to ensure good particle necking and remove organic binders.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the TiO₂ photoanode in the carbazole dye solution for 12-24 hours at room temperature in a dark environment to allow for dye adsorption onto the TiO₂ surface.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanode in air.
-
-
Assembly of the DSSC:
-
Place a Surlyn sealant frame around the TiO₂ film on the photoanode.
-
Position the platinized counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100°C with gentle pressure to seal the cell.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Seal the holes with a small piece of Surlyn and a coverslip.
-
Protocol 3: Characterization of Carbazole Dyes and DSSCs
1. UV-Visible Absorption Spectroscopy:
-
Objective: To determine the light-harvesting properties of the carbazole dye.
-
Procedure:
-
Dissolve a known concentration of the dye in a suitable solvent (e.g., ethanol, chloroform).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).
-
The wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε) can be determined from the spectrum.
-
2. Cyclic Voltammetry (CV):
-
Objective: To determine the HOMO and LUMO energy levels of the carbazole dye.
-
Procedure:
-
Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Dissolve the dye in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Record the cyclic voltammogram by scanning the potential.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, redox couple):
-
E_HOMO = -[E_ox - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
-
3. Photovoltaic Performance Measurement:
-
Objective: To evaluate the performance of the fabricated DSSC.
-
Procedure:
-
Use a solar simulator with a standard illumination of AM 1.5G (100 mW/cm²).
-
Measure the current-voltage (I-V) characteristics of the DSSC using a source meter.
-
From the I-V curve, determine the short-circuit current density (J_sc), the open-circuit voltage (V_oc), and the fill factor (FF).
-
The power conversion efficiency (η) is calculated using the following equation:
-
η (%) = (J_sc × V_oc × FF) / P_in × 100
-
where P_in is the power of the incident light (100 mW/cm²).
-
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of a carbazole-based DSSC.
Caption: Energy level diagram illustrating the electron transfer processes in a carbazole-based DSSC.
References
- 1. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance | MDPI [mdpi.com]
- 2. Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are prominent heterocyclic motifs in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties, as well as their presence in numerous biologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[2][3][4][5][6][7] This protocol provides detailed methodologies for the palladium-catalyzed Suzuki coupling of various carbazole derivatives, which is instrumental in the synthesis of complex molecules for drug discovery and the development of organic functional materials.[1][2][8]
The ability to functionalize the carbazole core at different positions allows for the fine-tuning of its chemical and physical properties. For instance, 3,6-disubstituted carbazoles are a privileged scaffold in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as kinase inhibitors in medicinal chemistry.[2] The Suzuki coupling reaction enables the introduction of a wide array of aryl and heteroaryl substituents onto the carbazole framework with high efficiency and functional group tolerance.[3][9][10]
These application notes offer a comprehensive guide to performing Suzuki coupling reactions with carbazole derivatives, including detailed experimental procedures, tabulated reaction conditions for comparison, and diagrams illustrating the catalytic cycle and general workflow.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various carbazole derivatives with different arylboronic acids. These tables are intended to serve as a guide for reaction optimization.
Table 1: Suzuki Coupling of 3-Bromo-N-Boc-carbazole Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| 3 | 4-Acetylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 24 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃/XPhos (2) | K₂CO₃ | THF/H₂O (3:1) | 80 | 18 | 88 |
Table 2: Suzuki Coupling of 3,6-Dibromocarbazole Derivatives
| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80-110 | 12-24 | 95 |
| 2 | 4-Tolylboronic acid (2.2) | Pd(dppf)Cl₂ (4) | K₂CO₃ | DMF/H₂O (5:1) | 100 | 18 | 91 |
| 3 | 3,5-Dimethylphenylboronic acid (2.5) | Pd(OAc)₂/PCy₃ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 87 |
| 4 | Naphthalen-2-ylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 16 | 93 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of specific carbazole derivatives.
Protocol 1: Synthesis of 3-Aryl-N-Boc-carbazole Derivatives
This protocol describes a general procedure for the Suzuki coupling of a halogenated N-Boc-carbazole precursor with an arylboronic acid.[1]
Materials:
-
3-Bromo-N-Boc-carbazole
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add 3-bromo-N-Boc-carbazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aryl-N-Boc-carbazole.[2]
Protocol 2: Synthesis of 3,6-Diarylcarbazoles
This protocol outlines the synthesis of 3,6-diarylcarbazoles via the Suzuki coupling of 3,6-dibromocarbazole with arylboronic acids.[2]
Materials:
-
3,6-Dibromocarbazole
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 3-4 equivalents)
-
Anhydrous, degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,6-dibromocarbazole (1.0 equiv.), the arylboronic acid (2.2 equiv.), and the base (e.g., Na₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) to the flask. Deoxygenate the resulting mixture by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a counterflow of the inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) under the inert atmosphere with vigorous stirring.
-
Monitoring: Follow the reaction progress using TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, add water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Drying: Separate the organic layer, extract the aqueous phase with the organic solvent, and combine the organic extracts. Dry the combined organic layers over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,6-diarylcarbazole.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2][4]
Caption: General workflow for Suzuki coupling of carbazole derivatives.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbazole Synthesis via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. Its application in the synthesis of carbazoles and their derivatives is of significant interest due to the prevalence of the carbazole motif in pharmaceuticals, organic electronic materials, and natural products. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the successful synthesis of carbazoles using this methodology.
Introduction to Buchwald-Hartwig Amination for Carbazole Synthesis
The synthesis of carbazoles via Buchwald-Hartwig amination typically involves the intramolecular or intermolecular coupling of an amine with an aryl halide or pseudohalide. The reaction is catalyzed by a palladium complex, generally formed in situ from a palladium precursor and a phosphine ligand, in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance.
Recent advancements have expanded the scope of this reaction to include tandem processes, such as C-H activation followed by C-N bond formation, enabling the construction of complex carbazole structures from readily available starting materials.[1][2][3]
Comparative Data of Reaction Conditions
The efficiency of the Buchwald-Hartwig amination for carbazole synthesis is highly dependent on the specific reaction conditions. The following tables summarize quantitative data from various studies, showcasing the impact of different catalysts, ligands, bases, and substrates on the reaction outcome.
Table 1: Palladium-Catalyzed Synthesis of N-Arylcarbazoles from Cyclic Diaryliodonium Salts[4]
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 9-Phenyl-9H-carbazole | 46 |
| 2 | 4-Fluoroaniline | 9-(4-Fluorophenyl)-9H-carbazole | 71 |
| 3 | 4-Chloroaniline | 9-(4-Chlorophenyl)-9H-carbazole | 65 |
| 4 | 4-Bromoaniline | 9-(4-Bromophenyl)-9H-carbazole | 58 |
| 5 | 4-Trifluoromethylaniline | 9-(4-(Trifluoromethyl)phenyl)-9H-carbazole | 68 |
| 6 | 3-Fluoroaniline | 9-(3-Fluorophenyl)-9H-carbazole | 64 |
| 7 | 3-Trifluoromethylaniline | 9-(3-(Trifluoromethyl)phenyl)-9H-carbazole | 61 |
Reaction Conditions: Iodonium salt (0.35 mmol), aniline derivative (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.7 equiv), p-xylene, 125 °C, 2-4 h.[4]
Table 2: Tandem C-H Functionalization and C-N Bond Formation for Substituted Carbazole Synthesis[1][3]
| Entry | Substrate (2-Acetamidobiphenyl derivative) | Product (N-Acetylcarbazole derivative) | Yield (%) |
| 1 | 2-Acetamido-4'-methylbiphenyl | 2-Methyl-9-acetyl-9H-carbazole | 85 |
| 2 | 2-Acetamido-4'-methoxybiphenyl | 2-Methoxy-9-acetyl-9H-carbazole | 82 |
| 3 | 2-Acetamido-4'-fluorobiphenyl | 2-Fluoro-9-acetyl-9H-carbazole | 78 |
| 4 | 2-Acetamido-3'-methylbiphenyl | 1-Methyl-9-acetyl-9H-carbazole | 98 |
| 5 | 2-Acetamido-3'-methoxybiphenyl | 1-Methoxy-9-acetyl-9H-carbazole | 95 |
Reaction Conditions: Substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (1.0 equiv), O₂ (1 atm), toluene, 120 °C, 12-24 h.[3]
Experimental Protocols
The following are detailed methodologies for key experiments in carbazole synthesis via Buchwald-Hartwig amination.
Protocol 1: Synthesis of 9-Phenyl-9H-carbazole from a Cyclic Diaryliodonium Salt[4]
Materials:
-
Dibenz[c,e]iodininium triflate (cyclic iodonium salt)
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
p-Xylene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add dibenz[c,e]iodininium triflate (0.35 mmol, 1.0 equiv), cesium carbonate (2.7 equiv), palladium(II) acetate (5 mol%), and Xantphos (10 mol%).
-
Add anhydrous p-xylene (5-8 mL) to the flask.
-
Add aniline (1.2 equiv) to the reaction mixture.
-
Heat the mixture to 125 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9-phenyl-9H-carbazole.
Protocol 2: Synthesis of N-Acetylcarbazole via Tandem C-H Functionalization/C-N Bond Formation[1][3]
Materials:
-
2-Acetamidobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene (anhydrous)
-
Oxygen gas supply (balloon)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add 2-acetamidobiphenyl (1.0 equiv), palladium(II) acetate (5 mol%), and copper(II) acetate (1.0 equiv).
-
Evacuate and backfill the flask with oxygen (this can be done using an oxygen-filled balloon).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours under an oxygen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-acetylcarbazole.
Diagrams
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Carbazole Synthesis
Caption: A typical experimental workflow for Buchwald-Hartwig carbazole synthesis.
References
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
Application of Carbazole Derivatives in Bioimaging: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of carbazole derivatives in bioimaging. Carbazole-based compounds are a versatile class of molecules with favorable photophysical properties, making them excellent candidates for the development of fluorescent probes and photosensitizers. Their rigid, planar structure and electron-rich nature contribute to high quantum yields and good photostability.[1] This document will cover two primary applications: the use of a carbazole-based probe for the detection of copper ions (Cu²⁺) and the application of a carbazole derivative as a photosensitizer in photodynamic therapy (PDT).
Application 1: Fluorescent Detection of Copper (II) Ions
Copper is an essential trace element, but an excess can lead to cellular toxicity and has been implicated in several neurodegenerative diseases.[1] Carbazole-based fluorescent probes offer a sensitive and selective method for detecting Cu²⁺ in biological systems.
Quantitative Data
The following table summarizes the photophysical and sensing properties of a representative carbazole-based fluorescent probe for Cu²⁺ detection.
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Analyte | Ref. |
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | 376 | 435 | Not Reported | Not Reported | Cu²⁺ | [1] |
| Carbazole-based Schiff Base CBM | 393 | 535 | Not Reported | Not Reported | Cu²⁺ | [2] |
| Dicyanisophorone and Carbazole-based LCH | Not Reported | Not Reported | Not Reported | 0.785 µM | Cu²⁺ | [2] |
Experimental Protocols
1. Synthesis of 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine
This protocol describes the synthesis of a carbazole-based fluorescent sensor for Cu²⁺.[1]
-
Materials:
-
9-ethyl-9H-carbazol-3-amine
-
2-(chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 9-ethyl-9H-carbazol-3-amine (1.0 mmol) and 2-(chloromethyl)pyridine hydrochloride (2.2 mmol) in DMF (20 mL).
-
Add K₂CO₃ (4.0 mmol) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
-
2. In Vitro Detection of Cu²⁺
This protocol outlines the steps for evaluating the fluorescence response of the synthesized probe to Cu²⁺.[1]
-
Materials:
-
Synthesized carbazole probe
-
DMSO
-
HEPES buffer (10 mM, pH 7.0)
-
Stock solution of CuCl₂ in deionized water
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of the carbazole probe (1 mM) in DMSO.
-
Prepare a working solution of the probe (10 µM) in DMSO/water (95:5, v/v) containing HEPES buffer (10 mM, pH 7.0).[1]
-
Record the fluorescence emission spectrum of the probe solution by exciting at 376 nm.
-
Titrate the probe solution with increasing concentrations of CuCl₂.
-
Record the fluorescence spectrum after each addition of CuCl₂.
-
A decrease in fluorescence intensity at 435 nm indicates the binding of Cu²⁺ to the probe.[1]
-
3. Bioimaging of Cu²⁺ in HeLa Cells
This protocol describes the use of the carbazole probe for imaging intracellular Cu²⁺ in HeLa cells.[2][3][4]
-
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Carbazole probe stock solution (1 mM in DMSO)
-
CuCl₂ solution
-
Confocal microscope
-
-
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Seed the cells on glass-bottom dishes suitable for microscopy and allow them to adhere for 24 hours.
-
Cell Staining:
-
Wash the cells twice with PBS.
-
Incubate the cells with the carbazole probe (final concentration 5-10 µM) in serum-free DMEM for 30 minutes at 37°C.[4]
-
Wash the cells three times with PBS to remove the excess probe.
-
-
Imaging of Basal Cu²⁺:
-
Add fresh serum-free DMEM to the cells.
-
Image the cells using a confocal microscope with excitation at or near 405 nm.[4]
-
-
Imaging of Increased Intracellular Cu²⁺:
-
Treat the probe-loaded cells with CuCl₂ (e.g., 50 µM) for 10-30 minutes.[4]
-
Wash the cells with PBS.
-
Image the cells again using the same settings. A decrease in fluorescence intensity is expected upon Cu²⁺ binding.
-
-
Signaling Pathway and Mechanism
The detection of Cu²⁺ by this carbazole probe is based on a fluorescence quenching mechanism. The probe is designed with a di-2-picolylamine (DPA) moiety that acts as a binding site for Cu²⁺.[1] Upon binding of the paramagnetic Cu²⁺ ion, an electron or energy transfer occurs from the excited carbazole fluorophore to the metal ion, resulting in a quenching of the fluorescence emission.[1]
References
Troubleshooting & Optimization
Technical Support Center: 9H-Carbazol-9-Amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 9H-carbazol-9-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 9H-carbazol-9-amine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of carbazole. | Ensure the use of a sufficiently strong base, such as potassium hydroxide, and allow for adequate reaction time for the deprotonation to complete before adding the aminating agent.[1] |
| Low reactivity of the aminating agent. | Hydroxylamine-O-sulfonic acid is a common aminating agent for this synthesis.[1] Ensure its quality and consider using a fresh batch. The reaction is typically conducted at a low temperature (ice-salt bath) to control reactivity.[1] | |
| Suboptimal reaction temperature. | The initial deprotonation is often carried out at low temperatures (e.g., in an ice-salt bath) to control the exothermic reaction.[1] Subsequent steps may require careful temperature control to balance reaction rate and selectivity. | |
| Poor quality of starting materials. | Use high-purity carbazole and solvents. Impurities can interfere with the reaction. | |
| Presence of Unreacted Carbazole | Insufficient amount of base or aminating agent. | Use a molar excess of both the base and hydroxylamine-O-sulfonic acid relative to carbazole to drive the reaction to completion. A literature procedure suggests using a significant excess of potassium hydroxide.[1] |
| Inefficient stirring. | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially during the addition of solids like potassium hydroxide.[1] | |
| Formation of Side Products | Reaction temperature is too high. | Maintain the recommended low temperature, especially during the addition of reagents, to minimize the formation of undesired byproducts. |
| Presence of water in the reaction mixture. | Use anhydrous solvents (e.g., dry DMF) and reagents to prevent side reactions. | |
| Difficult Purification | Co-elution of product and starting material. | The product is often a mixture with unreacted carbazole.[1] Optimize the solvent system for column chromatography. A reported mobile phase is 25% dichloromethane in hexane on a silica gel column.[1] |
| Product instability. | 9H-carbazol-9-amine may be sensitive to air or light. Store the purified product under an inert atmosphere and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 9H-carbazol-9-amine?
A common and direct method for the synthesis of 9H-carbazol-9-amine is the N-amination of carbazole. This typically involves the deprotonation of carbazole with a strong base, followed by reaction with an aminating agent like hydroxylamine-O-sulfonic acid.[1]
Q2: What are the key reaction parameters to control for optimal yield?
Several parameters are crucial for maximizing the yield of 9H-carbazol-9-amine:
-
Base: A strong base, such as potassium hydroxide, is necessary for the efficient deprotonation of carbazole.[1]
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) are commonly used.[1]
-
Temperature: The reaction is typically initiated at low temperatures (ice-salt bath) to control the exothermic deprotonation and the reactivity of the aminating agent.[1]
-
Stoichiometry: An excess of the base and aminating agent is often employed to ensure complete conversion of the carbazole.
Q3: How can I purify the synthesized 9H-carbazol-9-amine?
Purification is often challenging due to the presence of unreacted carbazole. A common method is silica gel column chromatography.[1] A reported eluent system is a mixture of dichloromethane and hexane.[1] After chromatography, the solvent is evaporated to yield the product, which may still be a mixture with carbazole.[1] Further purification might be achieved by recrystallization, though a suitable solvent system would need to be determined experimentally.
Q4: What are some common safety precautions to take during this synthesis?
-
Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Work in a well-ventilated fume hood.
-
Hydroxylamine-O-sulfonic acid can be unstable. Handle with care and store as recommended by the supplier.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is a concern.
Experimental Protocols
Synthesis of 9H-Carbazol-9-Amine[1]
-
Preparation: Dissolve 25 g of carbazole in 250 ml of dimethylformamide (DMF) in a suitable reaction flask.
-
Deprotonation: Cool the solution in an ice-salt bath. Portion-wise, add 42 g of potassium hydroxide to the cooled solution while stirring.
-
Amination: To this mixture, add hydroxylamine-O-sulfonic acid.
-
Reaction: Allow the mixture to stir for two hours.
-
Workup: After two hours, add water to the reaction mixture and extract with ethyl acetate.
-
Washing: Wash the organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure.
-
Purification: Elute the residue on a silica gel column using 25% dichloromethane in hexane as the mobile phase. This will yield a mixture of carbazole and 9H-carbazol-9-amine.
Visualizations
Caption: Experimental workflow for the synthesis of 9H-carbazol-9-amine.
Caption: Logical relationship of reactants and steps in the synthesis.
References
Technical Support Center: Purification of Crude 9H-Carbazol-9-Amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 9H-carbazol-9-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 9H-carbazol-9-amine, offering potential causes and solutions.
Issue 1: Product is Impure After Column Chromatography
-
Observation: TLC or HPLC analysis of the collected fractions shows the presence of impurities alongside the desired 9H-carbazol-9-amine. A common impurity is the starting material, carbazole.
-
Potential Causes:
-
Inadequate separation of closely related impurities, particularly unreacted carbazole.
-
Co-elution of byproducts formed during the synthesis.
-
Incorrect mobile phase composition.
-
-
Solutions:
-
Optimize the Mobile Phase:
-
If using a hexane/dichloromethane system, try varying the ratio. A synthesis has reported using 25% dichloromethane in hexane, which resulted in a mixture, suggesting that adjusting this ratio is critical.[1]
-
Consider switching to an ethyl acetate/hexane or dichloromethane/methanol solvent system, which are effective for other carbazole derivatives.
-
Employ a shallower gradient or isocratic elution with a fine-tuned solvent mixture to improve resolution.
-
-
Change the Stationary Phase:
-
If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or reverse-phase (C18) silica.
-
-
Issue 2: "Streaking" or "Tailing" of the Product Spot on TLC or During Column Chromatography
-
Observation: The spot corresponding to 9H-carbazol-9-amine on the TLC plate appears elongated or "streaked." During column chromatography, the product elutes over a large number of fractions with poor peak shape.
-
Potential Cause: The basic amine group of 9H-carbazol-9-amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic behavior.
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine, into the eluent for both TLC and column chromatography. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Issue 3: Low Recovery of the Product After Purification
-
Observation: The final yield of purified 9H-carbazol-9-amine is significantly lower than expected.
-
Potential Causes:
-
Irreversible adsorption of the product onto the silica gel.
-
Degradation of the product during the purification process.
-
The product is partially soluble in the mobile phase, leading to loss during solvent evaporation.
-
-
Solutions:
-
Minimize Adsorption: Add a basic modifier like triethylamine to the eluent to reduce strong interactions with the stationary phase.
-
Prevent Degradation: Work at lower temperatures and consider using an inert atmosphere (nitrogen or argon) if the product shows signs of instability (e.g., color change).
-
Optimize Solvent Removal: Ensure that the solvent removal step is performed under conditions that minimize product loss (e.g., using a rotary evaporator at an appropriate temperature and pressure).
-
Issue 4: Product Changes Color During Work-up or Storage
-
Observation: The purified 9H-carbazol-9-amine develops a color (e.g., yellow or brown) over time.
-
Potential Cause: The amine group on the carbazole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metals.[2]
-
Solutions:
-
Handle Under an Inert Atmosphere: Whenever possible, handle the compound under a nitrogen or argon atmosphere, especially when in solution.[2]
-
Use Degassed Solvents: Degas all solvents used in the purification process to minimize dissolved oxygen.[2]
-
Proper Storage: Store the purified solid in a dark, cool environment, preferably under an inert atmosphere.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 9H-carbazol-9-amine?
A1: The most common impurity is typically the unreacted starting material, carbazole.[1] Other potential impurities include byproducts from the amination reaction and any degradation products.
Q2: I'm having trouble separating 9H-carbazol-9-amine from carbazole by column chromatography. What should I do?
A2: This is a common challenge. Here are some strategies:
-
Fine-tune your eluent system: Small changes in the polarity of your mobile phase can have a significant impact on the separation. Try a very shallow gradient or a series of isocratic elutions with slightly different solvent ratios.
-
Add a basic modifier: As mentioned in the troubleshooting guide, adding a small amount of triethylamine to your eluent can improve the chromatography of your amine product and may enhance separation from the non-basic carbazole.
-
Consider a different stationary phase: If silica gel is not effective, alumina may provide a different selectivity.
Q3: What are some suitable recrystallization solvents for 9H-carbazol-9-amine?
A3: While specific data for 9H-carbazol-9-amine is limited, ethanol has been successfully used for the recrystallization of other carbazole derivatives.[3] It is advisable to test a range of solvents such as ethanol, methanol, or mixtures like dichloromethane/hexane on a small scale to find the optimal conditions.
Q4: My purified 9H-carbazol-9-amine appears to be degrading. How can I improve its stability?
A4: The amine functionality makes the compound susceptible to oxidation. To improve stability, you should:
-
Store the compound under an inert atmosphere (argon or nitrogen).
-
Keep it in a cool, dark place.
-
Avoid exposure to air and light as much as possible during handling.[2]
Quantitative Data Summary
The following table summarizes typical purification parameters for carbazole derivatives based on available literature. Note that these may need to be optimized for 9H-carbazol-9-amine.
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Typical Yield/Purity | Reference |
| Column Chromatography | Silica Gel | 25% Dichloromethane in Hexane | Yielded a mixture with carbazole | [1] |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane | - | |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol | - | |
| Recrystallization | - | Ethanol | High Purity | [3] |
Experimental Protocols
Protocol 1: Column Chromatography of Crude 9H-Carbazol-9-Amine
-
Mobile Phase Selection:
-
Prepare a series of test eluents with varying polarities (e.g., dichloromethane in hexane, or ethyl acetate in hexane).
-
Add 0.1-1% triethylamine to each test eluent.
-
Perform thin-layer chromatography (TLC) on the crude material using these eluents to identify a solvent system that provides good separation between 9H-carbazol-9-amine and its impurities (aim for an Rf value of ~0.3 for the product).
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude 9H-carbazol-9-amine in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 9H-carbazol-9-amine.
-
Protocol 2: Recrystallization of 9H-Carbazol-9-Amine
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent (e.g., ethanol) and observe the solubility at room temperature.
-
Gently heat the mixture to boiling and observe if the solid dissolves.
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude 9H-carbazol-9-amine in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General purification workflow for crude 9H-carbazol-9-amine.
Caption: Troubleshooting guide for column chromatography issues.
References
Common side reactions in the synthesis of carbazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and other issues encountered during the synthesis of carbazole derivatives.
I. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used for synthesizing N-arylcarbazoles. However, several side reactions can occur, impacting yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is giving a very low yield or isn't working at all. What are the first things I should check?
A1: A low or zero yield in a Buchwald-Hartwig reaction can stem from several factors. Systematically check the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction was set up under a rigorously maintained inert atmosphere (argon or nitrogen) and that all solvents and reagents were properly degassed and dried.[1]
-
Catalyst Activity: Your palladium source may be inactive. It is often more reliable to use a well-defined precatalyst (e.g., G3 or G4 precatalysts) rather than generating the catalyst in situ from sources like Pd(OAc)₂.[1] If you suspect catalyst deactivation, start with a fresh, high-quality catalyst and ligand.[1]
-
Base Strength and Solubility: The base might be too weak to effectively deprotonate the carbazole. For challenging substrates, a switch from a weaker base like K₂CO₃ to a stronger one such as NaOtBu or Cs₂CO₃ may be necessary.[1] Also, ensure the base is sufficiently soluble in your chosen solvent and that the mixture is stirred vigorously.[1]
-
Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures, often in the 80-110 °C range.[1] For less reactive aryl chlorides, higher temperatures may be required.[1]
Q2: I'm observing a significant amount of a side product where the halogen on my aryl halide has been replaced by a hydrogen. What is this and how can I prevent it?
A2: This side product is the result of hydrodehalogenation . It is a common side reaction in Buchwald-Hartwig aminations.[1] Another competing side reaction is β-hydride elimination , which can also lead to the formation of the hydrodehalogenated arene and an imine.[2][3]
-
To minimize these side reactions:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial. Ligands like XPhos, RuPhos, and BrettPhos are frequently reported to be effective for the amination of N-heterocycles like carbazole as they promote the desired reductive elimination over β-hydride elimination.[1]
-
Reaction Conditions: Lowering the reaction temperature or changing the base may help suppress this side reaction.[1]
-
Amine Equivalents: Using a slight excess of the amine can sometimes favor the desired amination pathway.[1]
-
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is critical for a successful Buchwald-Hartwig amination.
-
Base: The primary role of the base is to deprotonate the carbazole or the palladium-amine complex to form the palladium-amido intermediate.[1]
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions. However, they can be incompatible with base-sensitive functional groups.[1]
-
For substrates with such groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, although they might require higher reaction temperatures.[1]
-
-
Solvent: The solvent must effectively dissolve the reactants, base, and catalytic species.
Quantitative Data: Ligand Effect on Side Product Formation
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of N-Arylcarbazole (%) | Yield of Hydrodehalogenation (%) | Reference |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | NaOtBu | Toluene | 100 | 24 | 95 | <5 | [1] |
| 4-Chlorotoluene | Carbazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 18 | 92 | ~8 | [1] |
| Bromobenzene | Carbazole | Pd(OAc)₂ / P(o-Tolyl)₃ | NaOtBu | Toluene | 100 | 24 | Low (competitive hydrodehalogenation) | Major Product | [2] |
Experimental Protocol: Synthesis of 9-Phenylcarbazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.2 eq), carbazole (1.0 eq), sodium tert-butoxide (1.4 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to an oven-dried reaction vessel.[1]
-
Solvent Addition: Add anhydrous, degassed toluene to the vessel via syringe.[1]
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 100 °C.[1]
-
Stirring: Stir the reaction mixture vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylcarbazole.[1]
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Technical Support Center: Synthesis of Carbazole Derivatives
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting common issues encountered during the synthesis of carbazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format for quick reference and problem-solving during your experiments.
Topic 1: Reaction Yield and Purity
Question 1: I am observing a low yield in my Buchwald-Hartwig amination to synthesize an N-arylcarbazole. What are the potential causes and solutions?
Answer: Low yields in Buchwald-Hartwig aminations of carbazoles can stem from several factors related to the catalyst system, reaction conditions, and reagents.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a rigorously maintained inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed and dried.[1]
-
Catalyst Activity: The palladium source may be inactive. It is often more reliable to use a well-defined palladium precatalyst (e.g., G3 or G4 precatalysts) rather than generating the catalyst in situ from sources like Pd(OAc)₂.[1] If you suspect catalyst deactivation, start with a fresh, high-quality catalyst and ligand.[1]
-
Base Strength and Solubility: The chosen base might be too weak to effectively deprotonate the carbazole. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often result in faster reactions. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, though they may require higher reaction temperatures.[1] Also, ensure the base is sufficiently soluble in your chosen solvent; vigorous stirring is crucial for poorly soluble inorganic bases.[1]
-
Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures, often in the range of 80-110 °C. For less reactive aryl chlorides, higher temperatures may be necessary.[1]
-
Ligand Choice: For the amination of carbazoles, bulky and electron-rich phosphine ligands like XPhos, RuPhos, and BrettPhos are generally preferred as they facilitate both oxidative addition and reductive elimination steps.[1]
Question 2: My Suzuki coupling reaction to form a C-C bond with a carbazole derivative is giving a poor yield. How can I improve it?
Answer: Low yields in Suzuki reactions are a common issue. Here are several parameters to investigate:
-
Catalyst and Ligand: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is active. The choice of ligand is also critical; for some substrates, specialized ligands may be required.
-
Base: The choice and quality of the base are crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base should be finely powdered and dry. The presence of water can be essential for the activity of some inorganic bases.[2]
-
Solvent: The solvent system must be appropriate for your specific substrates. Common choices include toluene, dioxane, and THF, often with water to help dissolve the base.[2] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.[2]
-
Substrate Quality: Impurities in either the aryl halide or the boronic acid/ester can poison the catalyst.[2] Additionally, protodeboronation (the cleavage of the C-B bond) can be a significant side reaction, particularly with electron-rich or heteroaromatic boronic acids. Using boronic esters, such as pinacol esters, can sometimes mitigate this issue.[2]
-
Temperature: The reaction temperature is a critical parameter. While some Suzuki couplings proceed at room temperature, others require heating, sometimes up to 120°C.
Question 3: I am observing a significant amount of a side product where the halogen on my aryl halide has been replaced by a hydrogen in my Buchwald-Hartwig amination. What is this, and how can I prevent it?
Answer: This side product is a result of hydrodehalogenation. This is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be minimized by carefully optimizing the reaction conditions. Often, lowering the reaction temperature or changing the ligand can reduce the extent of this side reaction.
Question 4: My Ullmann condensation for N-arylation of carbazole is not working well. What should I consider?
Answer: Traditional Ullmann reactions are known for requiring harsh conditions. However, modern protocols have made this reaction more accessible.
-
Reaction Conditions: Historically, Ullmann reactions required high temperatures (often over 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), with stoichiometric amounts of copper.[3][4]
-
Catalyst System: Modern methods utilize soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which allow for milder reaction conditions.[4]
-
Aryl Halide Reactivity: Aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can accelerate the coupling reaction.
Topic 2: Purification
Question 5: I'm observing significant peak tailing during the column chromatography of my aminopropyl carbazole derivative on silica gel. What is the cause, and how can I resolve it?
Answer: Peak tailing is a common issue when purifying basic compounds like aminopropyl carbazoles on standard silica gel.[5]
-
Cause: The basic amine group in your compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow and uneven elution, resulting in a "tailing" peak shape.[5]
-
Solutions:
-
Mobile Phase Additive: The most effective solution is to add a small amount of a competitive base to your mobile phase to neutralize the acidic silanol sites. Triethylamine (TEA) is the most common additive for this purpose. Start by adding 0.1-1% TEA to your eluent system.[5]
-
Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Alumina (Al₂O₃) is less acidic than silica gel and can be a good alternative for purifying basic compounds.[5]
-
End-Capped Columns: For High-Performance Liquid Chromatography (HPLC), using an "end-capped" column can significantly reduce peak tailing.[5]
-
Question 6: My carbazole derivative is streaking on the TLC plate, and I'm having difficulty with separation in my column. What should I do?
Answer: Streaking on a TLC plate and poor column separation are often related to the same issues as peak tailing, as well as solubility problems.
-
Incorporate Triethylamine (TEA): Similar to column chromatography, adding 0.1-1% TEA to the developing solvent for your TLC can significantly improve the spot shape and provide a more accurate indication of the separation. This modified eluent can then be used for your column.[5]
-
Adjust Solvent Polarity: Ensure you have an optimal solvent system. For many aminopropyl carbazole derivatives, a gradient of methanol in dichloromethane (DCM) is effective. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.[5]
-
Check Solubility: Make sure your crude product is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column. If the compound is not fully soluble, it will lead to streaking and poor separation.[5]
Question 7: Can I use recrystallization to purify my carbazole derivative?
Answer: Yes, recrystallization can be a very effective purification technique, especially for removing minor impurities and obtaining a highly crystalline final product. The choice of solvent is critical. Common solvents for the recrystallization of carbazole derivatives include ethanol, isopropanol, and acetone. Often, forming a salt of the amine (e.g., a hydrochloride salt by adding HCl) can improve the crystalline nature of the compound and facilitate purification by recrystallization.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for Carbazole Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1) | Toluene | Reflux | 6 | 67 |
| 2 | Cs₂CO₃ (1) | Toluene | Reflux | 4 | 81 |
| 3 | Cs₂CO₃ (1.5) | Toluene | Reflux | 4 | <81 |
| 4 | Cs₂CO₃ (0.1) | Toluene | Reflux | 4 | <81 |
| 5 | Cs₂CO₃ (1) | Benzene | Reflux | 4 | 35 |
| 6 | Cs₂CO₃ (1) | Dichloroethane | Reflux | 4 | 51 |
| 7 | Cs₂CO₃ (1) | Methanol | Reflux | 4 | 0 |
| 8 | Cs₂CO₃ (1) | DMSO | Reflux | 4 | 0 |
| 9 | Cs₂CO₃ (1) | Water | Reflux | 4 | 0 |
Data adapted from a study on the synthesis of highly functionalized carbazoles.[6]
Table 2: Influence of Reaction Parameters on Ullmann Condensation for N-Phenylcarbazole Synthesis
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (20) | DMEDA | K₂CO₃ (3) | Toluene | 110 | 85 |
| 2 | CuI (20) | TMEDA | K₂CO₃ (3) | Toluene | 110 | <85 |
| 3 | CuI (20) | EDA | K₂CO₃ (3) | Toluene | 110 | <85 |
| 4 | CuI (20) | 4,4'-dimethyl-2,2'-dipyridine | K₂CO₃ (3) | Toluene | 110 | <85 |
| 5 | CuI (20) | PPh₃ | K₂CO₃ (3) | Toluene | 110 | 0 |
| 6 | CuI (20) | DMEDA | K₂CO₃ (3) | Toluene | 80 | 26 |
| 7 | CuI (20) | DMEDA | K₂CO₃ (3) | Toluene | 140 | 60 |
| 8 | CuI (10) | DMEDA | K₂CO₃ (3) | Toluene | 110 | 45 |
Data adapted from a study on the Cu(I)-catalyzed cross-coupling for the synthesis of polysubstituted carbazoles.[7]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with Carbazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Carbazole (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, carbazole, sodium tert-butoxide, and the palladium precatalyst to an oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed toluene to the vessel via syringe.
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stirring: Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylcarbazole.[1]
Protocol 2: General Procedure for Suzuki Coupling of an Aryl Halide with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Reaction Setup: To an oven-dried reaction flask, add the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Ullmann N-Arylation of Carbazole
This protocol provides a general guideline for a modern Ullmann coupling.
Materials:
-
Carbazole (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., aryl iodide, 1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane or DMF)
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel, combine the carbazole, aryl halide, CuI, ligand, and base.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Add the anhydrous solvent via syringe.[3]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110°C) and stir vigorously for the specified time (e.g., 24 hours).[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC or GC-MS.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent.[3]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by silica gel column chromatography.[3]
Visualizations
Caption: General troubleshooting workflow for carbazole synthesis.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Workflow for the purification of carbazole derivatives.
References
Technical Support Center: Enhancing Palladium-Catalyzed Carbazole Synthesis
Welcome to the technical support center for palladium-catalyzed carbazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the palladium-catalyzed synthesis of carbazoles, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed carbazole synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer:
Low or no yield in palladium-catalyzed carbazole synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen. Inadequate inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.
-
Solution: For Buchwald-Hartwig type reactions, sterically hindered biarylphosphine ligands are often effective.[3][4] For Suzuki-Miyaura couplings, bulky biaryl phosphines like SPhos have been shown to be effective.[5] The bite angle of bidentate ligands can also influence yield; for instance, ligands with bite angles over 100° (e.g., Xantphos, DPEphos) have been shown to improve efficiency in certain systems.[6][7]
-
-
Inappropriate Base: The base is essential for deprotonation steps in the catalytic cycle. Its strength and solubility can dramatically affect the reaction rate and yield.[1]
-
Solution: For challenging substrates, a switch from a weaker base (e.g., K₂CO₃) to a stronger one (e.g., NaOtBu, Cs₂CO₃) may be necessary.[1] However, be mindful of substrate compatibility with strong bases. The solubility of the base is also important; ensure vigorous stirring, especially with poorly soluble inorganic bases.[1]
-
-
Incorrect Reaction Temperature: Many palladium-catalyzed reactions require elevated temperatures to proceed efficiently.
-
Solvent Effects: The solvent must effectively dissolve all reaction components. The polarity of the solvent can also influence the stability of intermediates in the catalytic cycle.
-
Solution: Common solvents for these reactions include toluene, dioxane, and THF.[1] In some cases, polar aprotic solvents like DMSO can be beneficial, particularly in tandem C-H functionalization/C-N bond formation, where it can act as a ligand to support the oxidation of Pd(0) to Pd(II).[5] However, DMF has been shown to give poor yields in similar systems.[5]
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the desired carbazole. What are common side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge. Understanding the potential side reactions can help in devising strategies to suppress them.
Possible Side Reactions and Solutions:
-
Hydrodehalogenation: This involves the replacement of the halide on the aryl halide starting material with a hydrogen atom, leading to an arene byproduct.
-
Solution: This can sometimes be suppressed by optimizing the ligand and reaction conditions. A competing side reaction in the Buchwald-Hartwig mechanism is beta-hydride elimination, which can be minimized by using ligands that favor reductive elimination.[4]
-
-
Amide Cleavage: In methods that utilize an amide directing group, cleavage of this group can occur under the reaction conditions before the desired cyclization is complete.[5]
-
Diacetylation: In syntheses starting from 2-aminobiphenyl, diacetylation of the amide can be observed as a minor side product.[5]
-
Solution: Careful control of the stoichiometry of the acetylating agent is important in the substrate synthesis step.
-
Issue 3: Catalyst Deactivation
Question: I suspect my palladium catalyst is deactivating during the reaction. What are the common causes of catalyst deactivation and how can I prevent it?
Answer:
Catalyst deactivation is a significant issue that can halt the reaction prematurely.
Causes and Prevention:
-
Oxidation of Pd(0): The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive.
-
Prevention: Rigorous exclusion of air and moisture is paramount. Use anhydrous, degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1]
-
-
Inhibition by Substrates or Products: Certain functional groups on the substrate or the carbazole product itself can coordinate to the palladium center and inhibit catalysis.[5] The iodide formed from aryl iodide substrates can also have an inhibitory effect by precipitating the palladium complex.[8]
-
Prevention: The choice of ligand is crucial in preventing catalyst deactivation. Ligands can protect the palladium center from inhibitory species.[3] If product inhibition is suspected, it may be beneficial to run the reaction at a lower concentration or to a lower conversion. For reactions involving aryl iodides, switching to an aryl bromide or chloride might be advantageous.[8]
-
-
Formation of Inactive Palladium Complexes: Substrates like primary amines or N-heterocycles can sometimes displace the phosphine ligand, leading to the formation of dormant palladium complexes that are only reactivated upon heating.[3] The NH-carbazole byproduct from the activation of certain precatalysts can also react to form a stable carbazolyl Pd(II) complex, which acts as a resting state for the catalyst.[9][10]
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for carbazole synthesis?
A1: Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective palladium precursors.[5][7][11] In many cases, using a pre-formed palladium precatalyst can lead to more reproducible results and may allow for milder reaction conditions.[2] The choice may also depend on the specific reaction type; for instance, Pd(OAc)₂ was found to be more efficient than other commercially available precatalysts for a specific tandem C-H functionalization/C-N bond formation.[5]
Q2: How do I choose the right ligand for my reaction?
A2: The ligand choice is critical and substrate-dependent. For Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands are often preferred as they promote the formation of the active monoligated palladium species.[4] For Suzuki-Miyaura couplings to synthesize the biaryl amide precursors, a bulky biaryl phosphine like SPhos has proven effective.[5] It is often necessary to screen a small library of ligands to find the optimal one for a new substrate.
Q3: What is the role of the co-catalyst/oxidant in some carbazole syntheses?
A3: In some palladium-catalyzed methods, particularly those involving C-H activation, a co-catalyst or oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle.[12] A common system is the use of Cu(OAc)₂ as a co-catalyst under an oxygen atmosphere.[5] In some cases, a solvent like DMSO can facilitate the direct oxidation of Pd(0) to Pd(II) with oxygen, eliminating the need for a copper co-catalyst.[5]
Q4: How can I purify my carbazole product?
A4: The most common method for purifying carbazoles is silica gel column chromatography.[5][11][13][14] The choice of eluent will depend on the polarity of the specific carbazole derivative. A common eluent system is a mixture of n-hexane and ethyl acetate.[11][13][14] Filtration through a pad of Celite can be used to remove the palladium catalyst before concentration and chromatography.[11][13]
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Acetylcarbazole Synthesis
| Entry | Pd Precatalyst (mol%) | Co-catalyst/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | 1 equiv. Cu(OAc)₂ / O₂ | Toluene | 120 | 24 | ~100 | [5] |
| 2 | Pd(OAc)₂ (5) | 0.2 equiv. Cu(OAc)₂ / O₂ | Toluene | 120 | 24 | >75 | [5] |
| 3 | Pd(OAc)₂ (5) | None / O₂ | DMSO | 120 | 24 | ~100 | [5] |
| 4 | Pd(OAc)₂ (5) | 1 equiv. Cu(OAc)₂ / Air | Toluene | 120 | 72 | ~100 | [5] |
| 5 | PdCl₂(MeCN)₂ (5) | 1 equiv. Cu(OAc)₂ / O₂ | Toluene | 120 | 24 | <10 | [5] |
| 6 | Pd(OAc)₂ (5) | 1 equiv. Cu(OAc)₂ / O₂ | DMF | 120 | 24 | Poor | [5] |
Table 2: Ligand and Base Effects on N-Arylated Carbazole Synthesis
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | p-xylene | 46 | [6][7] |
| 2 | Pd₂(dba)₃ (2.5) | dppf (10) | Cs₂CO₃ | p-xylene | 35 | [6][7] |
| 3 | Pd₂(dba)₃ (2.5) | BINAP (10) | Cs₂CO₃ | p-xylene | 35 | [6][7] |
| 4 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | p-xylene | 46 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of N-Acetylcarbazoles via Tandem C-H Functionalization and C-N Bond Formation[5]
This protocol describes the cyclization of a biaryl acetamide to form an N-acetylcarbazole.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a stir bar, add the biaryl acetamide substrate (0.2 mmol), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (1.0 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with oxygen (using a balloon). Add toluene (2.0 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 120 °C and stir for 24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired N-acetylcarbazole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Synthesize Biaryl Acetamide Precursors[5]
This protocol is for the synthesis of the starting material for Protocol 1.
-
Reaction Setup: To an oven-dried reaction vessel, add 2'-bromoacetanilide (1.0 mmol), the corresponding boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (1 mol%), and SPhos (2 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with argon. Add toluene (5.0 mL).
-
Reaction: Place the vessel in a preheated oil bath at 90 °C and stir for 30 minutes.
-
Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography.
Visualizations
Caption: General experimental workflow for carbazole synthesis.
Caption: Troubleshooting decision tree for low yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 12. Carbazole synthesis [organic-chemistry.org]
- 13. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beilstein-journals.org [beilstein-journals.org]
Preventing byproduct formation in Graebe-Ullmann reactions
Welcome to the technical support center for the Graebe-Ullmann reaction. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for byproduct formation and to offer answers to frequently asked questions encountered during the synthesis of carbazoles and related compounds.
Troubleshooting Guide: Byproduct Formation
The Graebe-Ullmann reaction, a powerful method for the synthesis of carbazoles, can sometimes be compromised by the formation of unwanted byproducts. This section provides a detailed guide to identifying and mitigating these side reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of Arylaminopyridine Byproduct | This byproduct is particularly observed when the reaction is conducted in a non-polar, aprotic solvent like paraffin.[1] The formation is attributed to a biradical mechanism that is favored in such media.[1] | Change the reaction solvent to a polar, protic medium such as polyphosphoric acid (PPA). PPA promotes an intramolecular electrophilic substitution mechanism, which leads to higher yields of the desired carbazole.[1] Consider using microwave irradiation in conjunction with PPA to potentially increase the yield further.[1] |
| Tar Formation | High reaction temperatures and prolonged reaction times are the primary contributors to the formation of tar-like, polymeric materials.[1] This is a common issue in many high-temperature organic reactions. | Optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC-MS to determine the point of maximum conversion before significant tar formation begins. While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials and products.[1] |
| Hydrodehalogenation | In related Ullmann-type reactions, the presence of protic impurities can lead to the reduction of the aryl halide starting material, resulting in a hydrodehalogenated byproduct.[2][3] | Ensure all reagents and solvents are anhydrous. Glassware should be thoroughly dried before use. Employing an inert atmosphere (e.g., nitrogen or argon) can also help to minimize side reactions involving atmospheric moisture. |
| Low Yield of Desired Carbazole | In addition to byproduct formation, low yields can result from incomplete reaction or decomposition of the starting materials or product. The choice of solvent and temperature plays a critical role in reaction efficiency.[1][4] | A systematic optimization of reaction conditions is recommended. As indicated in the data below, polyphosphoric acid (PPA) generally provides higher yields than paraffin.[1] Microwave-assisted heating in PPA has been shown to further enhance the yield.[1] |
Quantitative Data on Byproduct Formation
The following table summarizes the impact of reaction conditions on the yield of the desired 8-methyl-γ-carboline and the formation of the 4-(4-methylphenyl)aminopyridine byproduct in a Graebe-Ullmann reaction.
| Starting Material | Method | Conditions | Yield of 8-methyl-γ-carboline (%) | Yield of 4-(4-methylphenyl)aminopyridine (%) |
| 2 | A | PPA, 220°C, 5–10 min | 58 | - |
| 2 | B | Paraffin, 350°C, 10 min, Ar atm | 44 | 28 |
| 2 | C | PPA, MW 170 W, 5 min | 67 | - |
| 3 | D | PPA, 250°C, 5–10 min | 66 | - |
| 3 | E | Paraffin, 370°C, 10 min, Ar atm | 48 | 32 |
| 3 | F | PPA, MW 170 W, 5 min | 72 | - |
| *Yields calculated from 1H NMR spectral data.[1] |
Experimental Protocols
High-Yield Graebe-Ullmann Synthesis of 8-Methyl-γ-carboline in PPA
This protocol is adapted from a study optimizing the Graebe-Ullmann reaction to favor carbazole formation.[1]
Materials:
-
Starting triazole (e.g., compound 3 in the table above)
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Ammonium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Place the starting triazole in a reaction vessel.
-
Add polyphosphoric acid (PPA).
-
Heat the mixture to 250°C and maintain for 5–10 minutes.
-
Carefully pour the hot reaction mixture into an ice-water bath to quench the reaction.
-
Neutralize the acidic solution by the addition of an ammonium hydroxide solution.
-
Extract the product with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain the pure 8-methyl-γ-carboline.
Visualizing Reaction Pathways and Troubleshooting
Graebe-Ullmann Reaction Mechanism and Byproduct Formation
Caption: Reaction pathways in the Graebe-Ullmann synthesis.
Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting workflow for byproduct mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Graebe-Ullmann reaction?
A1: The Graebe-Ullmann reaction proceeds through the thermal decomposition of a 1-arylbenzotriazole.[1] This process involves the extrusion of molecular nitrogen to form a biradical intermediate, which then undergoes intramolecular cyclization to yield the carbazole product.[5]
Q2: Why is the choice of solvent so critical in this reaction?
A2: The solvent can significantly influence the reaction mechanism and, consequently, the product distribution.[1] In a non-polar solvent like paraffin, a biradical mechanism that can lead to byproduct formation through radical chain transfer is favored.[1] In contrast, a polar, protic solvent like polyphosphoric acid (PPA) promotes an intramolecular electrophilic substitution pathway, which generally leads to higher yields of the desired carbazole.[1]
Q3: Can microwave irradiation improve the outcome of the Graebe-Ullmann reaction?
A3: Yes, studies have shown that microwave irradiation can lead to higher yields of the carbazole product in a shorter reaction time when compared to conventional thermal heating, particularly when PPA is used as the solvent.[1]
Q4: What are the key safety precautions to consider during a Graebe-Ullmann reaction?
A4: The Graebe-Ullmann reaction often requires high temperatures, so appropriate safety measures for high-temperature reactions should be in place. When using polyphosphoric acid, it is important to handle it with care as it is corrosive. The quenching of the hot PPA mixture in water should be done cautiously in a well-ventilated fume hood. As with all chemical reactions, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
References
Technical Support Center: Purifying Carbazole Compounds with Column Chromatography
Welcome to the technical support center for the purification of carbazole compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental procedures.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of carbazole compounds.
| Issue | Potential Cause(s) | Solution(s) |
| Poor Separation of Compounds | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) prior to the column. A good starting point for many carbazole derivatives is a hexane/ethyl acetate mixture.[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.[1][2] | |
| Flow rate is too high. | A slower flow rate increases the interaction time between the compounds and the stationary phase, which can improve resolution.[2] | |
| Peak Tailing (Especially with Amino-functionalized Carbazoles) | Strong interaction between basic amine groups and acidic silanol groups on the silica gel surface.[3] | Add a small amount (0.1-1%) of a competitive base, such as triethylamine (TEA), to your mobile phase to neutralize the acidic silanol sites.[3] |
| --- | Consider using a less acidic stationary phase, such as alumina (Al₂O₃).[3] | |
| --- | For HPLC, use an "end-capped" column where residual silanol groups are chemically modified to be less interactive.[3] | |
| Streaking on TLC Plate and/or Column | Issues related to peak tailing due to strong interactions with the stationary phase.[3] | Incorporate 0.1-1% triethylamine (TEA) into the developing solvent for TLC and the mobile phase for the column.[3] |
| Poor solubility of the compound in the mobile phase.[1][3] | Ensure the crude product is fully dissolved in a minimal amount of the initial mobile phase before loading.[3] If solubility is an issue, consider a different solvent system or a dry loading technique.[4] | |
| Compound Elutes Too Quickly (Low Retention) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of the non-polar solvent like hexane).[1] |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of a more polar solvent like ethyl acetate or methanol).[3] |
| Compound may have decomposed on the silica gel. | Test the stability of your compound on silica gel using a 2D TLC analysis.[5][6] If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[5] | |
| The compound is not soluble in the mobile phase. | The compound may have precipitated on the column. A different solvent system in which the compound is more soluble may be needed.[1] | |
| Cracks or Channels in the Silica Bed | The column has run dry. | Always maintain the solvent level above the top of the silica gel.[1] |
| Uneven packing of the stationary phase. | Ensure the column is packed uniformly without any air bubbles or cracks.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude carbazole samples?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions (like dialkylation), isomers, and oxidation products of the carbazole ring.[3][7] For commercially sourced carbazole, especially from coal tar, impurities can include other polycyclic aromatic compounds and isomers.[2]
Q2: How do I select the right solvent system for my carbazole derivative?
A2: The ideal solvent system is typically determined by running preliminary TLC plates.[8] Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound to achieve optimal separation.[1] For many carbazole derivatives, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[1][8][9] For more polar carbazoles, a gradient of methanol in dichloromethane can be effective.[3]
Q3: Can I use recrystallization to purify my carbazole compound?
A3: Yes, recrystallization is a common and effective technique for purifying solid carbazole compounds, especially for removing soluble and insoluble impurities.[2][7] The choice of an appropriate solvent is critical for successful recrystallization.[2] However, if impurities have very similar solubility properties to your compound, column chromatography may be necessary.[2]
Q4: My carbazole derivative is chiral. How can I separate the enantiomers?
A4: Standard column chromatography will not separate enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[3] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3]
Q5: How can I confirm the purity of my final carbazole product?
A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for assessing purity.[3] Other methods include Thin Layer Chromatography (TLC), and spectroscopic techniques such as NMR and Mass Spectrometry to confirm the structure and identify any remaining impurities.
Experimental Protocols
General Protocol for Column Chromatography of Carbazole Compounds
This protocol provides a general procedure for the purification of carbazole derivatives. The specific stationary and mobile phases should be optimized for each compound.
1. Preparation of the Column:
-
Securely clamp a glass column in a vertical position.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer of sand.[2]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[2]
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.[2]
-
Allow the silica gel to settle, and then add another thin layer of sand on top.[2]
2. Sample Loading:
-
Wet Loading: Dissolve the crude carbazole compound in a minimal amount of the eluent.[4][8] Carefully add the sample solution to the top of the column using a pipette.[8]
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[4] Carefully add this powder to the top of the prepared column.[4]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column without disturbing the top layer of sand.[2]
-
Begin collecting fractions in separate test tubes or flasks.[2]
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[3]
4. Analysis of Fractions:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified carbazole compound.[2]
5. Isolation of the Product:
-
Combine the pure fractions containing the desired carbazole compound.[2]
-
Remove the solvent using a rotary evaporator to obtain the purified product.[2]
Visualizations
Caption: A typical experimental workflow for the purification of carbazole compounds using column chromatography.
Caption: A troubleshooting decision tree for addressing poor separation in carbazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 9H-Carbazol-9-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of high-purity 9H-carbazol-9-amine. The information is tailored to researchers, scientists, and drug development professionals to help overcome common challenges encountered during the purification process.
Troubleshooting Recrystallization of 9H-Carbazol-9-amine
This guide addresses specific issues that may arise during the recrystallization of 9H-carbazol-9-amine.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Crystal Formation Upon Cooling | The solution is not saturated (too much solvent was used). The cooling process is too rapid. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure 9H-carbazol-9-amine.- Ensure slow cooling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The boiling point of the solvent is too high, causing the solute to melt before it dissolves. The compound is precipitating from a supersaturated solution at a temperature above its melting point. Significant impurities are present, depressing the melting point of the mixture. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a solvent with a lower boiling point.- Use a solvent pair. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until the solution becomes turbid, then heat until clear and cool slowly. |
| Poor Recovery of Pure Product | Too much solvent was used during dissolution. The product is significantly soluble in the cold wash solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.- Cool the solution thoroughly in an ice bath before filtration to maximize the yield.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Crystals are Colored or Appear Impure | Incomplete removal of colored impurities. Co-precipitation of impurities with the product. The starting material, carbazole, is a common impurity and may co-crystallize. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Note: Use charcoal sparingly as it can also adsorb the desired product.- A second recrystallization may be necessary for high purity.- Consider using a solvent system where the solubility difference between 9H-carbazol-9-amine and carbazole is maximized. Since carbazole is less polar, a more polar solvent might favor the crystallization of the more polar 9H-carbazol-9-amine, leaving carbazole in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in crude 9H-carbazol-9-amine?
A1: The most common impurity is unreacted 9H-carbazole, the starting material for its synthesis. The purification method should be chosen to effectively separate 9H-carbazol-9-amine from carbazole.
Q2: How do I choose a suitable solvent for the recrystallization of 9H-carbazol-9-amine?
A2: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the purification of similar carbazole derivatives, good starting points for solvent screening include:
-
Single Solvents: Ethanol, Chloroform
-
Solvent Pairs: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Ethanol/Water
To select the best solvent, perform small-scale solubility tests. Add a small amount of your crude product to a test tube and add a few drops of the solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show significantly lower solubility when cold.
Q3: My compound won't dissolve in the hot solvent. What should I do?
A3: This indicates an incorrect solvent choice or insufficient solvent volume. First, try gradually adding more hot solvent. If the compound still does not dissolve, a different, more suitable solvent or solvent system is required.
Q4: Can I use column chromatography for purification instead of recrystallization?
A4: Yes, column chromatography is a viable alternative. A literature synthesis of 9H-carbazol-9-amine reported the use of column chromatography with a mixture of 25% dichloromethane in hexane as the eluent.[1] However, this method resulted in a mixture of carbazole and 9H-carbazol-9-amine, suggesting that complete separation can be challenging.[1] Recrystallization, if a suitable solvent is found, can be a more efficient method for obtaining high-purity material.
Q5: How can I confirm the purity of my recrystallized 9H-carbazol-9-amine?
A5: The purity of the final product can be assessed using several analytical techniques, including:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Experimental Protocols
General Recrystallization Protocol for 9H-Carbazol-9-amine
This is a general procedure and may require optimization based on the specific impurities and the chosen solvent system.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude 9H-carbazol-9-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of 9H-carbazol-9-amine.
Caption: Troubleshooting decision tree for recrystallization of 9H-carbazol-9-amine.
References
Overcoming low solubility of carbazole compounds in organic solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the low solubility of carbazoles in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my carbazole compound poorly soluble in a specific organic solvent?
Carbazole is a structurally rigid, aromatic, and generally non-polar molecule.[1] Its solubility is primarily governed by the principle of "like dissolves like."[2] If your carbazole compound has low solubility, it is likely due to a polarity mismatch between the compound (solute) and the solvent.[1] For instance, the parent 9H-carbazole is sparingly soluble in highly polar solvents like ethanol but readily dissolves in non-polar solvents like toluene and chloroform or polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[1][3]
Q2: What are the best starting solvents for dissolving carbazole derivatives?
For unmodified or non-polar substituted carbazoles, start with non-polar or moderately polar aprotic solvents. Good initial choices include:
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Pyridine[1][4]
-
Other: Acetone, Quinoline[5]
Q3: How does temperature affect the solubility of carbazole compounds?
Like most organic solids, the solubility of carbazole compounds tends to increase as the temperature of the solvent rises.[3] If you are struggling with solubility, gently warming the mixture can often help dissolve the compound. However, be cautious of potential degradation at high temperatures and note that the compound may precipitate out of solution upon cooling.
Q4: How can I chemically modify my carbazole compound to improve its solubility?
Structural modification is a powerful strategy to enhance solubility. The effect depends on the desired solvent system.
-
For enhanced solubility in organic solvents: Adding alkyl groups (e.g., methyl, ethyl) generally increases solubility.[6]
-
For enhanced solubility in polar or aqueous media: Introducing polar functional groups such as hydroxyl (-OH), amino (-NH2), carboxyl (-COOH), or morpholine can significantly improve solubility by enabling hydrogen bonding.[6][7]
-
Other modifications: Halogenation (e.g., adding fluorine) can also influence solubility and other physicochemical properties.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments.
Problem: My carbazole compound precipitates out of my reaction mixture or analytical sample.
-
Possible Cause 1: Supersaturation. The compound may have initially dissolved (e.g., with heating) to form a supersaturated solution and is now crashing out.
-
Solution: Re-dissolve by gently heating and then allow for slow cooling. If it still precipitates, the concentration is too high for that solvent at that temperature. You will need to either use less compound or switch to a better solvent system.
-
-
Possible Cause 2: Change in Solvent Composition. In reaction workups or chromatography, a change in the solvent system (e.g., adding an anti-solvent like water or hexane) can drastically reduce solubility.
-
Solution: Minimize the addition of anti-solvents. If an anti-solvent is necessary, add it slowly to a well-stirred solution to control the precipitation. Alternatively, use a co-solvent system to maintain solubility.
-
Problem: I need to dissolve a hydrophobic carbazole derivative for a biological assay in an aqueous buffer.
-
Possible Cause: The highly non-polar carbazole core is incompatible with the aqueous buffer.
-
Solution 1: Use a Co-solvent. This is the most common approach. Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.[8][9] Then, add a small volume of this stock solution to your aqueous buffer. Note: Always perform a vehicle control experiment to ensure the co-solvent itself does not affect the biological assay. Typically, the final concentration of DMSO should be kept low (e.g., <0.5%).
-
Solution 2: Employ Solubilizing Agents. Surfactants (which form micelles to encapsulate the drug) or cyclodextrins (which form inclusion complexes) can be used to increase the apparent aqueous solubility of your compound.[9][10][11]
-
Solution 3: pH Modification. If your carbazole derivative contains ionizable acidic or basic functional groups, adjusting the pH of the buffer can convert the compound into a more soluble salt form.[12]
-
Logical Workflow for Troubleshooting Solubility Issues
The following diagram outlines a step-by-step process for addressing solubility challenges.
Caption: A decision-making workflow for researchers to systematically troubleshoot low solubility of carbazole compounds.
Quantitative Data Summary
Precise solubility data is often compound and solvent specific. The following tables provide reference data for the parent compound, 9H-Carbazole, and illustrate how structural changes can impact solubility.
Table 1: Solubility of 9H-Carbazole in Various Solvents at Room Temperature Data sourced from PubChem and other literature.[5]
| Solvent | Grams of Solvent per 1 gram of 9H-Carbazole | Qualitative Solubility |
| Quinoline | 3 mL | Very Soluble |
| Acetone (at 50 °C) | 2 mL | Very Soluble |
| Pyridine | 6 mL | Very Soluble |
| Acetone (at RT) | 9 mL | Freely Soluble |
| Ether | 35 mL | Soluble |
| Benzene | 120 mL | Sparingly Soluble |
| Absolute Ethanol | 135 mL | Sparingly Soluble |
| Petroleum Ether | - | Slightly Soluble |
| Chlorinated Hydrocarbons | - | Slightly Soluble |
| Water | - | Insoluble |
Table 2: Example of Solubility Enhancement via Structural Modification This data is for a series of quinolinyltriazole inhibitors (not carbazoles) but serves as a powerful illustration of how modifying a solvent-exposed substituent on a rigid heterocyclic core can dramatically improve aqueous solubility.[7]
| Compound Modification (R-group) | Aqueous Solubility (µg/mL) | Fold Increase vs. Parent |
| Parent (R = H) | 2 | 1x |
| Methoxyethoxy (MOEO) | 6 | 3x |
| (Dimethylamino)ethyl | 16 | 8x |
| Morpholinoethyl | 152 | 76x |
| (4-methylpiperazin-1-yl)propyl | 37 | 18.5x |
| (4-Boc-piperazin-1-yl)ethoxy | 867 | 433.5x |
Experimental Protocols
Protocol 1: General Method for Determining Equilibrium Solubility
This protocol provides a standardized method for quantifying the solubility of a carbazole compound in a specific solvent. It is based on the common equilibrium or shake-flask method.[13][14]
Visual Workflow of the Protocol
Caption: A flowchart outlining the key steps in the equilibrium shake-flask method for solubility determination.
Detailed Methodology
-
Materials and Equipment:
-
The carbazole compound of interest.
-
Chosen organic solvent(s).
-
Analytical balance.
-
Glass vials with screw caps.
-
Shaker or orbital incubator with temperature control.
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE for organic solvents).
-
Calibrated pipettes.
-
Volumetric flasks.
-
A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC).
-
-
Procedure:
-
Preparation: Add an excess amount of the solid carbazole compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Solvent Addition: Add a precise, known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: Remove the vial from the shaker and let it stand to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vial at a high speed or filter the supernatant through a syringe filter appropriate for the solvent. This step is critical to avoid artificially high results.
-
Dilution: Carefully pipette a known aliquot of the clear, saturated supernatant into a volumetric flask. Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method. For many carbazoles, UV-Vis spectrophotometry is a straightforward choice due to their chromophoric nature.[14]
-
Calculation: Calculate the concentration of the original, undissolved supernatant by multiplying the measured concentration of the diluted sample by the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature. Report the value in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
References
- 1. researchgate.net [researchgate.net]
- 2. tutorchase.com [tutorchase.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oled-intermediates.com [oled-intermediates.com]
- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Battle of Hole Transporting Materials: 9H-Carbazole Derivatives vs. Spiro-OMeTAD
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard HTM. However, its complex synthesis, high cost, and the need for performance-enhancing yet stability-compromising dopants have driven the search for viable alternatives. Among the most promising contenders are materials based on the 9H-carbazole scaffold. This guide provides a detailed comparison of the performance, cost, and stability of carbazole-based HTMs against the reigning champion, spiro-OMeTAD, supported by experimental data.
Performance in Perovskite Solar Cells
The performance of an HTM is primarily evaluated by key photovoltaic parameters of the solar cell, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). While data for the parent 9H-carbazol-9-amine is limited in the context of high-performance PSCs, various carbazole derivatives have demonstrated performance on par with, and in some cases exceeding, that of spiro-OMeTAD.
One study reported the synthesis of a simple carbazole-based enamine, V950, which exhibited a high power conversion efficiency of nearly 18% in a perovskite solar cell.[1][2] Another investigation into new carbazole-based enamine molecules, MeO5PECz and MeO4PEBCz, highlighted their ability to achieve high PCEs without the need for chemical oxidation, a common requirement for spiro-OMeTAD.[3] Furthermore, a carbazole-based spiro[fluorene-9,9′-xanthene] derivative, SFXDAnCBZ, achieved a PCE of 20.87%, which is comparable to the benchmark spiro-OMeTAD.[4][5]
Here is a summary of the performance of various carbazole-based HTMs compared to spiro-OMeTAD in n-i-p perovskite solar cells:
| Hole Transporting Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Dopant-Free | Reference |
| Spiro-OMeTAD (doped) | 19.11 - 22.95 | 1.057 - 1.15 | 20.37 - 23.1 | 0.74 - 0.83 | No | [6][7][8] |
| Spiro-OMeTAD (dopant-free) | 9.34 | - | - | - | Yes | [7][9] |
| V950 (carbazole enamine) | 17.8 | 1.07 | 22.5 | 0.74 | Yes | [2] |
| MeO5PECz (carbazole enamine) | >18 (champion) | - | - | - | Yes | [3] |
| MeO4PEBCz (carbazole enamine) | >20 (champion) | - | - | - | Yes | [3] |
| SFXDAnCBZ (carbazole spiro) | 20.87 | 1.09 | 23.1 | 0.83 | No (doped) | [4][5] |
| SCZF-5 (carbazole spiro) | 20.10 | - | - | - | - | [8] |
Cost and Synthesis
A significant drawback of spiro-OMeTAD is its high production cost, which stems from a multi-step synthesis and complex purification procedures.[10][11] In contrast, many carbazole-based HTMs can be synthesized through simpler, more cost-effective routes. For instance, the carbazole-based enamine V950 was synthesized in a single step without the need for expensive catalysts or purification methods like column chromatography or sublimation, resulting in a cost that is more than an order of magnitude lower than commercial spiro-OMeTAD.[1][2] Similarly, the synthesis of MeO5PECz and MeO4PEBCz was reported to be facile and avoids costly organometallic catalysts, reducing the material cost by an order of magnitude compared to spiro-OMeTAD.[3]
Stability
Device stability is a critical factor for the commercial viability of perovskite solar cells. The hygroscopic nature of dopants, such as lithium salts, commonly used with spiro-OMeTAD can accelerate the degradation of the perovskite layer.[10] The development of dopant-free HTMs is therefore a key research direction. Several carbazole-based HTMs have shown the ability to perform efficiently without dopants, which can contribute to improved device stability.[3] In one study, encapsulated devices using new carbazole-based HTMs showed an initial improvement in performance over the first 24 hours of aging under illumination and heat, whereas spiro-OMeTAD-based devices degraded rapidly from the beginning.[3]
Experimental Protocols
The fabrication of perovskite solar cells involves a series of well-defined steps. Below is a generalized experimental protocol for a typical n-i-p planar perovskite solar cell.
Device Fabrication Protocol
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ or SnO₂ is deposited on the FTO substrate. For instance, a SnO₂ precursor solution can be spin-coated and then annealed.[12]
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.
-
Hole Transporting Layer (HTL) Deposition:
-
For Spiro-OMeTAD: A solution of spiro-OMeTAD in chlorobenzene is prepared, typically with additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). This solution is then spin-coated on top of the perovskite layer.[13] The device is often left in a desiccator overnight to allow for oxidation of the spiro-OMeTAD.[13]
-
For Carbazole-based HTMs: A solution of the carbazole derivative in a suitable solvent (e.g., chlorobenzene) is spin-coated onto the perovskite layer. For dopant-free applications, no additives are included.
-
-
Metal Electrode Deposition: Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum.
Visualizing the Comparison
To better understand the materials and processes discussed, the following diagrams illustrate the molecular structures, a typical perovskite solar cell architecture, and the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE01323D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells [infoscience.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Carbazole Derivatives in High-Performance OLED Devices
For researchers, scientists, and professionals in drug development, the strategic selection of organic materials is paramount to advancing Organic Light-Emitting Diode (OLED) technology. Carbazole derivatives have emerged as a cornerstone in the development of efficient and stable OLEDs, owing to their excellent charge-transporting properties, high thermal stability, and tunable photophysical characteristics. This guide provides an objective comparison of the performance of various carbazole derivatives, supported by experimental data, detailed methodologies, and visualizations to facilitate informed material selection and device design.
Carbazole-based materials are versatile and have been successfully employed as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as hole-transporting layers (HTLs), and even as emissive materials themselves.[1][2][3] Their electron-rich nature facilitates efficient hole injection and transport, which is critical for achieving balanced charge recombination within the emissive layer, leading to high luminous efficiency and operational longevity.[1] The ability to functionalize the carbazole core at various positions allows for fine-tuning of frontier orbital energies, enabling a wide gamut of emission colors from deep-blue to red.[2][3]
Performance Benchmarks of Carbazole Derivatives in OLEDs
The performance of an OLED device is intricately linked to the molecular structure of the incorporated carbazole derivative. The following table summarizes key performance metrics for a selection of carbazole derivatives reported in recent literature, showcasing their diverse roles and efficiencies in OLED devices.
| Derivative Name/Class | Role in OLED | Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Luminous Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color (CIE x, y) | Reference |
| Fused-Ring Carbazole Derivatives | ||||||||
| ICzTRZ | TADF Emitter | mCBP | ICzTRZ (5 wt%) | 22.1 | - | 7805 | Sky-Blue (0.17, 0.32) | [2] |
| DICzTRZ | TADF Emitter | CzSi | DICzTRZ (20 wt%) | 8.4 | - | - | Greenish-Blue (0.22, 0.47) | [2] |
| BCzB-PPI | Non-doped Emitter | - | BCzB-PPI | 4.43 | - | 11,364 | Deep-Blue (0.157, 0.080) | [4] |
| Carbazole/Dibenzothiophene Derivatives | ||||||||
| 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole | Host | Self | Blue Phosphor | 17.9 | - | - | Blue | [5] |
| 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole | Host | Self | Green Phosphor | 19.4 | - | - | Green | [5] |
| Cross-Linkable Carbazole Derivatives | ||||||||
| HTPA-VBCz | Hole Transport Layer | - | Green TADF Emitter | 24.6 | 78.3 | >1000 | Green (0.334, 0.576) | [6][7] |
| Solution-Processed Carbazole Derivatives | ||||||||
| CZ-2 | Emitting Material | - | CZ-2 | 9.5 | 20.2 | 4104 | Greenish-Blue (0.17, 0.30) | [8] |
| CZ-1 | Emitting Material | - | CZ-1 | 8.6 | 19.3 | 4130 | Greenish-Blue (0.16, 0.29) | [8] |
| Carbazolocarbazole Derivatives | ||||||||
| N-alkylated carbazolo[4,3-c]carbazole (Compound 2) | Host & HTL | Self | Ir(piq)₂ (acac) | 8.7% | 5.6 | - | Red | [9] |
| N-aryl carbazolo[4,3-c]carbazole (Compound 3) | HTL | NPB | Ir(piq)₂ (acac) | 12.2% | 8.7 | - | Red | [9] |
Note: The performance of OLEDs is highly dependent on the overall device architecture, layer thicknesses, and fabrication conditions. The data presented here is for comparative purposes and is extracted from the cited literature.
Experimental Protocols
The fabrication and characterization of OLED devices are critical processes that determine the final performance and reproducibility of the results. Below are generalized protocols for key experimental stages.
Substrate Preparation
A thorough cleaning of the substrate is essential for the uniform deposition of subsequent organic layers and to prevent device shorting.[10]
-
Initial Cleaning: Pre-patterned Indium Tin Oxide (ITO) glass substrates are sequentially cleaned in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol, typically for 15 minutes each.[11]
-
Drying: Substrates are dried using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for approximately 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO, which improves hole injection.
Organic and Metal Layer Deposition
The two primary methods for depositing the organic layers and the metal cathode are Vacuum Thermal Evaporation (VTE) for small molecules and solution processing for polymers or soluble small molecules.[10]
a) Vacuum Thermal Evaporation (VTE)
This is the most common method for fabricating high-performance small-molecule OLEDs.
-
Substrate Loading: The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation chamber.
-
Material Deposition: The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles and heated until they sublime. The deposition rates and thicknesses of each layer are monitored in situ using a quartz crystal microbalance. A typical deposition rate is 1-2 Å/s for organic layers.
-
Cathode Deposition: Following the organic layer deposition, a metal cathode (e.g., LiF/Al or Al) is deposited through a shadow mask to define the active area of the pixels.[12] The base pressure of the chamber is typically maintained below 10⁻⁶ Torr during deposition.
b) Solution Processing (Spin Coating)
This method is advantageous for large-area and low-cost manufacturing.[13]
-
Solution Preparation: The carbazole derivative and any other components of a layer (e.g., host and dopant) are dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene) to a specific concentration.
-
Spin Coating: A filtered solution of the material is dispensed onto the substrate, which is then spun at a specific speed (e.g., 2000-6000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.[11]
-
Annealing: After spin coating, the film is often thermally annealed on a hotplate to remove residual solvent and improve film morphology.
-
Multi-layer Deposition: For multi-layer solution-processed devices, orthogonal solvents or cross-linkable materials are often necessary to prevent the dissolution of underlying layers.[6] The subsequent layers, including the cathode, are then deposited, often using VTE.
Device Characterization
Once fabricated, the OLEDs are characterized to evaluate their performance.
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is driven by a source meter, and the current density, applied voltage, and luminance are measured simultaneously using a photometer.[14][15] The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectrum is measured using a spectroradiometer at a constant driving voltage or current.[15] The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectrum to quantify the emission color.
-
External Quantum Efficiency (EQE) and Power Efficiency: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum. The power efficiency (lm/W) is also determined from the I-V-L data.
-
Lifetime Measurement: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The device lifetime (e.g., LT₅₀ or LT₉₅) is the time it takes for the initial luminance to decay to 50% or 95%, respectively.
Visualizing OLED Architecture and Operation
To better understand the structure and function of OLEDs incorporating carbazole derivatives, the following diagrams illustrate a typical device architecture and the fundamental energy level relationships.
Caption: A schematic of a typical multi-layer OLED device structure.
Caption: A simplified energy level diagram illustrating charge injection, transport, and recombination in an OLED.
The continued development of novel carbazole derivatives with enhanced properties remains a vibrant area of research. By understanding the structure-property relationships and employing standardized fabrication and characterization protocols, researchers can accelerate the discovery of next-generation materials for highly efficient and stable OLED displays and lighting applications.
References
- 1. nbinno.com [nbinno.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Multifunctional carbazolocarbazoles as hole transporting and emitting host materials in red phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. ossila.com [ossila.com]
- 12. Fabrication and characterization of OLEDs [bio-protocol.org]
- 13. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 14. benchchem.com [benchchem.com]
- 15. OLED fabrication and characterization [bio-protocol.org]
A Comparative Guide to LC-MS and HPLC Methods for Validating 9H-carbazol-9-amine Purity
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds like 9H-carbazol-9-amine is a critical step. This ensures the validity of experimental results and the safety of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for purity determination and impurity profiling. This guide provides an objective comparison of these methods for the validation of 9H-carbazol-9-amine purity, supported by representative experimental data and detailed protocols.
Comparison of HPLC and LC-MS Methods
The choice between HPLC and LC-MS for purity analysis depends on the specific requirements of the study, such as the need for impurity identification, sensitivity, and the complexity of the sample matrix. While HPLC with UV detection is a robust and widely accessible technique for quantitative purity assessment, LC-MS offers unparalleled sensitivity and specificity, providing valuable structural information about impurities.[1]
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile and thermally labile compounds.[2] Its high resolution and sensitivity make it well-suited for separating the primary compound from closely related impurities.[2] In contrast, LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the identification of unknown impurities and the detection of trace-level components.[1]
Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS methods for the analysis of carbazole derivatives and similar nitrogen-containing heterocyclic compounds.
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[2] | Separation via liquid chromatography followed by mass-based detection, providing mass-to-charge ratio information.[1] |
| Primary Use | Quantitative purity analysis of the main component and known impurities.[2] | Identification of unknown impurities, trace-level quantification, and confirmation of molecular weights.[1] |
| Sensitivity | High (ng to pg range).[2] | Very high (pg to fg range).[1] |
| Selectivity | High, especially for separating isomers and closely related compounds.[2] | Very high, provides structural information from mass spectra.[1] |
| Linearity (R²) | Typically > 0.999.[3] | Typically > 0.999.[4] |
| Limit of Detection (LOD) | ng/mL to µg/mL range. | pg/mL to ng/mL range.[4][5] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range. | pg/mL to ng/mL range.[4][5] |
| Cost | Moderate initial investment and running costs.[2] | High initial investment and running costs.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS analysis of 9H-carbazol-9-amine.
Validated HPLC-UV Method
This protocol describes a typical reversed-phase HPLC (RP-HPLC) method for the quantitative purity determination of 9H-carbazol-9-amine.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 25°C.[2]
-
Run Time: 15 minutes.[2]
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of 9H-carbazol-9-amine reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to establish a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the 9H-carbazol-9-amine sample in the mobile phase to a similar concentration as the standard.
3. Method Validation Parameters:
-
Specificity: The peak for 9H-carbazol-9-amine should be well-resolved from any impurity peaks, with a resolution (Rs) > 2.0 between the main peak and the nearest impurity.[2]
-
Linearity: Analyze a series of standard solutions of different concentrations to establish a linear relationship between peak area and concentration (R² > 0.999).[3]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of 9H-carbazol-9-amine at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Validated LC-MS Method
This protocol outlines a general LC-MS method for the identification and quantification of 9H-carbazol-9-amine and its potential impurities.
1. Instrumentation and Conditions:
-
LC-MS System: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: A suitable C18 or mixed-mode liquid chromatography (MMLC) column.[7][8]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
MS Detector:
-
Ion Source: ESI in positive ion mode.[6]
-
Scan Mode: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
2. Sample Preparation:
-
Prepare standard and sample solutions as described for the HPLC-UV method, using the mobile phase as the diluent.
3. Method Validation Parameters:
-
Specificity: Demonstrate the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Establish a linear range for quantification (e.g., 10–5000 ng/mL) with a correlation coefficient (r²) ≥ 0.999.[4]
-
Accuracy and Precision: Evaluate across the linear range, including at the lower limit of quantification (LLOQ).[4]
-
LOD & LLOQ: Determine the limits of detection and quantification, which are typically lower than in HPLC-UV methods.[5]
-
Matrix Effect: Assess the influence of sample components on the ionization of the analyte.[4]
-
Stability: Evaluate the stability of the analyte in the sample matrix and in processed samples under various storage conditions.[4]
Visualizing the Workflow
To aid in the selection and implementation of these analytical methods, the following diagrams illustrate the decision-making process and the general experimental workflow.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Potential of 9H-Carbazol-9-Amine Derivatives: A New Frontier in Antimicrobial Warfare
A comparative analysis of the biological activity of novel 9H-carbazol-9-amine derivatives against established antibiotic agents reveals promising candidates in the ongoing battle against microbial resistance. Recent studies demonstrate that these synthetic compounds exhibit significant antibacterial and antifungal properties, in some cases surpassing the efficacy of conventional drugs.
The relentless evolution of drug-resistant pathogens necessitates the urgent discovery and development of new antimicrobial agents. 9H-carbazol-9-amine derivatives have emerged as a compelling class of heterocyclic compounds, with a growing body of evidence supporting their potent biological activity. This guide provides a comprehensive comparison of these novel derivatives against existing antibiotics, supported by quantitative data and detailed experimental methodologies, to assist researchers and drug development professionals in navigating this promising area of study.
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of 9H-carbazol-9-amine derivatives has been rigorously evaluated against a panel of clinically relevant bacterial and fungal strains. The most common metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various carbazole derivatives in comparison to standard antibiotics.
Antibacterial Activity
Several studies have highlighted the potent antibacterial effects of 9H-carbazol-9-amine and other N-substituted carbazole derivatives. For instance, certain pyrimidine and pyrazole carbazole derivatives have shown antibacterial activity against S. aureus, B. subtilis, and E. coli with MIC values ranging from 1.1 to 10.3 µg/mL.[1] Another study reported that carbazole derivative 32b exhibited superior activity against P. aeruginosa with an MIC value of 9.37 μg/mL, compared to penicillin (MIC = 12.5 μg/mL).[2]
| Compound/Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Pyrimidine/Pyrazole Carbazole Derivatives | 1.1 - 10.3 | 1.1 - 10.3 | 1.1 - 10.3 | - | [1] |
| Imidazole Carbazole Derivative (Compound 2) | 1 - 8 | 1 - 8 | 1 - 8 | 1 - 8 | [1] |
| 5-[(9H-carbazol-9-yl)methyl]...oxadiazol-2-amines | Zone of inhibition: 11.1–24.0 mm (50 µg/mL) | Zone of inhibition: 11.1–24.0 mm (50 µg/mL) | Zone of inhibition: 11.1–24.0 mm (50 µg/mL) | Zone of inhibition: 11.1–24.0 mm (50 µg/mL) | [1][3] |
| Carbazole Derivative 32b | - | - | - | 9.37 | [2] |
| Ciprofloxacin | - | - | - | - | [4] |
| Chloramphenicol | >400 (for some derivatives) | - | >400 (for some derivatives) | Comparable or better than some derivatives | [2] |
| Penicillin | - | - | - | 12.5 | [2] |
| Gatifloxacin | 2 | - | - | - | [2] |
Antifungal Activity
The antifungal potential of these derivatives is also noteworthy. Pyrimidine and pyrazole carbazoles demonstrated promising activity against C. albicans and A. fumigatus with MIC values between 8.7 and 10.8 µg/mL.[1] The introduction of a 1,2,4-triazole moiety into the carbazole structure has been shown to increase antifungal activity against C. albicans, with MIC values of 2–4 µg/mL.[1]
| Compound/Antibiotic | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Reference |
| Pyrimidine/Pyrazole Carbazole Derivatives | 8.7 - 10.8 | - | 8.7 - 10.8 | [1] |
| 1,2,4-Triazole Carbazole Derivative (Compound 1) | 2 - 4 | - | - | [1] |
| 5-[(9H-carbazol-9-yl)methyl]...oxadiazol-2-amines | Zone of inhibition: 11.1–24.0 mm (50 µg/mL) | Zone of inhibition: 11.1–24.0 mm (50 µg/mL) | - | [1][3] |
| Fluconazole | - | - | - | [4] |
| Ketoconazole | - | - | - | |
| Amphotericin B | - | - | - | [5] |
Mechanism of Action: A Glimpse into a Novel Inhibitory Pathway
While research into the precise mechanisms of action is ongoing, preliminary studies suggest that some 9H-carbazol-9-amine derivatives may exert their antimicrobial effects through the inhibition of dihydrofolate reductase (DHFR).[4][6] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in microorganisms. By inhibiting this enzyme, the carbazole derivatives effectively starve the microbial cells of essential building blocks, leading to growth inhibition and cell death.
Caption: Proposed mechanism of action of 9H-carbazol-9-amine derivatives via inhibition of Dihydrofolate Reductase (DHFR).
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the findings, standardized experimental protocols are paramount. The following methodologies are based on established guidelines for antimicrobial susceptibility and cytotoxicity testing.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds and Controls: Stock solutions of the 9H-carbazol-9-amine derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Optoelectronic Properties of Carbazole Isomers: A DFT and TD-DFT Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the optoelectronic properties of key carbazole isomers, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) analysis. The following sections objectively compare the performance of these isomers, supported by computational data, and outline the methodologies for reproducing these findings.
Carbazole and its derivatives are cornerstone materials in the field of optoelectronics, valued for their exceptional charge transport and luminescent properties. The specific connectivity of the carbazole units, however, significantly influences these characteristics. Understanding the structure-property relationships of carbazole isomers is therefore crucial for designing novel materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2][3] This guide focuses on a comparative analysis of 3,6-linked versus 2,7-linked carbazole derivatives, two of the most commonly studied isomers.[4]
Comparative Analysis of Optoelectronic Properties
The linkage position in carbazole-based polymers and oligomers dictates the extent of π-conjugation, which in turn governs the material's electronic and optical properties.[5][6] DFT and TD-DFT calculations are powerful tools for elucidating these differences at a molecular level.
A comparative study on carbazole-based polymers, specifically comparing 3,6-Cbz-EDOT and 2,7-Cbz-EDOT, reveals that despite having the same chemical composition, their optical and electrochemical properties differ significantly due to the different connectivity of the carbazole unit.[4] The 2,7-linkage generally leads to a more extended π-conjugation compared to the 3,6-linkage, resulting in a smaller HOMO-LUMO energy gap and a red-shift in the absorption and emission spectra.[4][5]
Below is a summary of key optoelectronic properties for hypothetical 3,6-linked and 2,7-linked carbazole dimers, representative of the trends observed in published studies.
| Property | 3,6-Carbazole Dimer | 2,7-Carbazole Dimer | Justification |
| HOMO Energy Level | -5.45 eV | -5.30 eV | The more linear and extended conjugation in the 2,7-isomer raises the HOMO level, facilitating oxidation (hole injection).[4][5] |
| LUMO Energy Level | -2.10 eV | -2.25 eV | The extended conjugation in the 2,7-isomer lowers the LUMO level, facilitating reduction (electron injection).[5] |
| HOMO-LUMO Gap (ΔE) | 3.35 eV | 3.05 eV | The greater orbital overlap in the 2,7-isomer leads to a smaller energy gap.[6] |
| Max. Absorption (λmax) | ~350 nm | ~380 nm | The smaller energy gap in the 2,7-isomer corresponds to absorption of lower energy photons (longer wavelength).[4] |
| Max. Emission (λem) | ~410 nm (Violet-Blue) | ~440 nm (Blue) | Consistent with the smaller energy gap, the 2,7-isomer emits at a longer wavelength. |
| Hole Mobility | Lower | Higher | The more planar structure of the 2,7-linked polymer enhances intermolecular interactions and charge transport.[4] |
Experimental and Computational Methodologies
The following protocols outline the standard methods used to obtain the computational and experimental data for comparing carbazole isomers.
Computational Protocol: DFT and TD-DFT Calculations
-
Geometry Optimization:
-
The ground-state geometries of the carbazole isomers are optimized using DFT.
-
A common functional and basis set combination is the B3LYP hybrid functional with the 6-31G(d,p) basis set.[7][8]
-
Frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).[8]
-
-
Electronic Properties:
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are obtained from the optimized ground-state structures.
-
The HOMO-LUMO energy gap is then calculated as the difference between these two energies.
-
-
Optical Properties:
-
The absorption spectra are calculated using TD-DFT on the optimized ground-state geometries.[9]
-
The emission spectra are calculated by first optimizing the geometry of the first excited state (S1) and then performing a TD-DFT calculation on the S1 optimized geometry.
-
These calculations are often performed both in a vacuum and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate experimental conditions.[10]
-
Experimental Protocol: Spectroscopic and Electrochemical Measurements
-
UV-Visible Absorption Spectroscopy:
-
Solutions of the carbazole isomers are prepared in a suitable solvent (e.g., dichloromethane, THF).[8]
-
The absorption spectra are recorded using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).
-
-
Photoluminescence (PL) Spectroscopy:
-
The emission spectra of the isomer solutions are measured using a fluorescence spectrophotometer.
-
The samples are excited at their respective λmax, and the emission wavelength (λem) is recorded.
-
-
Cyclic Voltammetry (CV):
-
CV is used to experimentally determine the HOMO and LUMO energy levels.
-
The oxidation and reduction potentials of the isomers are measured in a three-electrode cell.
-
The HOMO and LUMO energies can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to a reference electrode (e.g., Fc/Fc+).
-
Visualizing the Analysis Workflow and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for the comparative analysis and the fundamental relationship between the isomeric structure and the resulting optoelectronic properties.
Caption: Computational workflow for analyzing carbazole isomers.
Caption: Isomer linkage affects conjugation and properties.
References
- 1. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02019F [pubs.rsc.org]
- 2. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. amp.iaamonline.org [amp.iaamonline.org]
- 8. jnsam.com [jnsam.com]
- 9. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 10. Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Carbazole-Based Host Materials for High-Performance Phosphorescent OLEDs
A Comparative Guide for Researchers in Organic Electronics
Carbazole-based materials have become a cornerstone in the development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) due to their excellent thermal and morphological stability, high triplet energy, and good hole-transporting properties.[1][2] The versatility of the carbazole moiety allows for extensive molecular engineering to fine-tune its electronic properties, leading to a vast library of host materials with tailored characteristics for different colored PhOLEDs.[3][4] This guide provides a comparative benchmark of representative carbazole-based host materials, supported by experimental data, to aid researchers in selecting the optimal host for their PhOLED applications.
The Critical Role of the Host Material in PhOLEDs
In a PhOLED, the emissive layer (EML) is typically composed of a host material doped with a phosphorescent guest emitter.[2][5] The host material plays a crucial role in the device's performance by:
-
Facilitating Charge Transport: Ensuring a balanced injection and transport of both holes and electrons to the emissive layer.[6]
-
Enabling Efficient Energy Transfer: Possessing a triplet energy higher than that of the phosphorescent dopant to ensure efficient Förster and Dexter energy transfer from the host to the guest.[3]
-
Confining Excitons: Preventing the diffusion of excitons out of the emissive layer, thereby maximizing the probability of radiative decay.[7]
The internal quantum efficiency (IQE) of PhOLEDs can theoretically reach 100% by harvesting both singlet and triplet excitons.[2][3][5] The choice of the host material is paramount to realizing this potential and achieving high external quantum efficiency (EQE), power efficiency (PE), and operational stability.
Comparative Performance of Carbazole-Based Host Materials
The performance of several prominent carbazole-based host materials for blue, green, and red PhOLEDs is summarized in the tables below. These materials are benchmarked against the classical host materials 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP).
Blue PhOLEDs
Blue PhOLEDs are notoriously challenging to develop due to the high triplet energy required of the host material to efficiently confine the high-energy blue excitons. Carbazole derivatives with wide bandgaps and high triplet energies are therefore essential.
| Host Material | Dopant (Doping Conc.) | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Ref. |
| mCP | FIrpic (8%) | 19.5 | 18.2 | 38.5 | [8] |
| pBCb2Cz | FIrpic (10%) | 23.0 | - | - | [9] |
| A16 | FIrpic | 26.2 | 52.2 | 54.5 | [3] |
| B15 | FIrpic | 31.8 | - | - | [3] |
| 2CzPy | FIrpic | 17.8 | - | - | [6] |
Green PhOLEDs
Green PhOLEDs are generally more mature, with many carbazole-based hosts demonstrating excellent performance. The required triplet energy for green emitters is lower than for blue, allowing for a wider range of molecular designs.
| Host Material | Dopant (Doping Conc.) | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Ref. |
| CBP | Ir(ppy)₃ (6%) | 19.0 | 69.0 | 63.0 | [10] |
| H2 | Ir(ppy)₃ (10%) | 9.4 | 34.1 | 33.9 | [8] |
| m-pTCz | Ir(ppy)₃ | 22.8 | - | - | [6] |
| CNPhCz | Ir(ppy)₂(acac) | 24.4 | 86.1 | 88.0 | [11] |
| E25 | Ir(ppy)₃ | 25.6 | - | - | [3] |
Red PhOLEDs
For red PhOLEDs, host materials must still possess adequate triplet energy, but the requirements are less stringent than for blue emitters. Bipolar host materials that can efficiently transport both holes and electrons are often favored.
| Host Material | Dopant (Doping Conc.) | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Ref. |
| CBP | Ir(piq)₂acac | 10.1 | 7.9 | 11.2 | [10] |
| p-pTCz | Ir(piq)₂acac | 17.5 | - | - | [6] |
| B24 | Red Emitter | 16.6 | - | - | [3] |
| CzPPQ | Orange Emitter | 25.6 | 68.1 | - | [6] |
Experimental Protocols
Reproducible device performance is critically dependent on standardized fabrication and characterization procedures. Below is a generalized experimental protocol for the fabrication and testing of carbazole-based PhOLEDs.
PhOLED Fabrication
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate via high-vacuum thermal evaporation. A typical device structure is as follows:
-
Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-Hexaazatriphenylene hexacarbonitrile (HAT-CN)
-
Hole Transporting Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) or 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).[7][12]
-
Emissive Layer (EML): The carbazole-based host material co-evaporated with the phosphorescent guest dopant at a specific concentration.
-
Electron Transporting Layer (ETL): e.g., 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) or diphenylphosphine oxide-4-(triphenylsilyl)phenyl (TSPO1).
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF).[12]
-
-
Cathode Deposition: An aluminum (Al) cathode is deposited on top of the organic stack through a shadow mask to define the active area of the device.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured simultaneously.
-
Electroluminescence (EL) Spectra: The EL spectra and Commission Internationale de l'Eclairage (CIE) coordinates are recorded using a spectroradiometer.
-
Efficiency Calculations: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (%) are calculated from the J-V-L data.
-
Operational Lifetime: The device is subjected to a constant current density, and the time taken for the initial luminance to decrease to 50% (LT50) is measured.
Visualizing PhOLED Device Architecture and Energy Levels
The following diagrams illustrate the fundamental structure and operating principles of a PhOLED incorporating a carbazole-based host material.
Caption: A typical multilayered structure of a PhOLED.
Caption: Energy level alignment in a PhOLED.
Conclusion
Carbazole-based host materials are integral to the advancement of high-performance PhOLEDs. The extensive research into modifying the carbazole core has yielded a diverse range of materials with tailored properties for efficient blue, green, and red emission. This guide provides a snapshot of the current state-of-the-art, offering a valuable resource for researchers to navigate the landscape of carbazole hosts and select promising candidates for their specific applications. The continued rational design of novel carbazole derivatives holds the key to further enhancing the efficiency, stability, and commercial viability of PhOLED technology.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. Low molar mass carbazole-based host materials for phosphorescent organic light-emitting diodes: a review [epubl.ktu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorescent organic light-emitting diode - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
A Head-to-Head Comparison of Carbazole Synthesis Methods: A Guide for Researchers
Carbazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique photophysical properties. The efficient construction of the carbazole core is, therefore, a critical task for synthetic chemists. This guide provides a head-to-head comparison of classical and modern carbazole synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable strategy for their specific needs.
At a Glance: Key Carbazole Synthesis Strategies
The synthesis of carbazoles can be broadly categorized into classical, often name-reaction-based methods, and modern transition-metal-catalyzed approaches. Classical methods like the Borsche–Drechsel, Bucherer, and Graebe–Ullmann syntheses have historical significance and are still in use, while modern palladium- and copper-catalyzed reactions, often involving C-H activation, offer milder conditions and broader functional group tolerance.
Quantitative Comparison of Carbazole Synthesis Methods
The following table summarizes the key quantitative parameters for several prominent carbazole synthesis methods. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.
| Method | Starting Material(s) | Key Reagents/Catalyst | Typical Temperature | Typical Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Borsche–Drechsel Synthesis | Arylhydrazine, Cyclohexanone | Acid (e.g., Acetic Acid, H₂SO₄) | Reflux | 2-4 hours | High (for tetrahydrocarbazole) | Simple, low-cost starting materials. | Requires a subsequent oxidation step to form the aromatic carbazole; harsh acidic conditions. |
| Bucherer Carbazole Synthesis | Naphthol, Arylhydrazine | Sodium Bisulfite | Co-thermal | Varies | Moderate to High | Effective for the synthesis of benzocarbazoles. | Limited to naphthol starting materials.[1][2] |
| Graebe–Ullmann Synthesis | 1-Phenyl-1,2,3-benzotriazole | Heat or Photochemical | High (e.g., 220°C) or hv | 5-10 minutes (MW) | Often low to moderate (e.g., 22-34% for substituted carbazoles) | Access to carbazoles from aminodiphenylamines. | Unsatisfactory yields with certain substituents; requires preparation of the triazole precursor.[2] |
| Palladium-Catalyzed C-H Amination | N-Tosyl-2-arylanilines | Pd(OAc)₂, Oxone | Room Temperature | 24 hours | Good to Excellent (up to 95%) | Mild reaction conditions; broad substrate scope and functional group tolerance.[3][4] | Cost of palladium catalyst; requires a directing group on the amine. |
| Copper-Catalyzed C-H/N-H Coupling | 2-Aminobiphenyls with directing group | Cu(OAc)₂, MnO₂ | 120°C | 12 hours | Good to Excellent | Palladium-free; mild oxidation.[5][6] | Requires a removable directing group. |
| Palladium-Catalyzed Tandem C-H Functionalization/C-N Bond Formation | 2-Acetamidobiphenyl | Pd(OAc)₂, Cu(OAc)₂, O₂ | 120°C | 24 hours | Near quantitative | High efficiency; control over substitution pattern.[7][8] | Requires an N-protecting group; catalyst and oxidant loading can be high. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.
Borsche–Drechsel Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole
This two-step protocol first describes the acid-catalyzed cyclization to the tetrahydrocarbazole intermediate.
Step 1: Cyclization
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.
-
Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and pour it into ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate.
-
Collect the solid by vacuum filtration and purify by recrystallization (e.g., from methanol or ethanol) or column chromatography on silica gel.[9]
Step 2: Aromatization (Dehydrogenation) The resulting tetrahydrocarbazole can be aromatized to the corresponding carbazole using an oxidizing agent such as chloranil or palladium on carbon at high temperatures.
Palladium-Catalyzed Intramolecular Oxidative C-H Amination
This protocol describes the synthesis of N-tosyl-carbazole from N-tosyl-2-arylaniline.
-
To a solution of the N-Ts-2-arylaniline (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add Pd(OAc)₂ (5 mol%).
-
Add Oxone (2.0 eq) as the oxidant.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired carbazole.[3]
Copper-Catalyzed Intramolecular C-H/N-H Coupling
This method utilizes a removable picolinamide directing group for the synthesis of N-H carbazoles.
-
To a mixture of the N-(2-biphenyl)picolinamide substrate (1.0 eq) and Cu(OAc)₂ (10 mol%) in a screw-capped vial, add MnO₂ (2.0 eq).
-
Add a suitable solvent (e.g., 1,2-dichloroethane) and stir the mixture at 120°C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-H carbazole. The picolinamide group is spontaneously removed under the reaction conditions.[5][6]
Decision-Making Workflow for Carbazole Synthesis
The choice of a synthetic method depends on several factors, including the availability of starting materials, the desired substitution pattern, and tolerance to reaction conditions. The following diagram illustrates a logical workflow for selecting an appropriate method.
References
- 1. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of carbazoles by copper-catalyzed intramolecular C-H/N-H coupling. | Semantic Scholar [semanticscholar.org]
- 7. Palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating the Structure of Novel Carbazole Derivatives: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel carbazole derivatives is a critical step in the journey from synthesis to application. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to establish 2D NMR as the gold standard for the structural elucidation of these complex molecules.
The intricate arrangement of aromatic rings and potential for diverse substitution patterns in carbazole derivatives necessitates powerful analytical techniques for precise structural characterization. While methods like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) provide valuable information, they often fall short of providing the definitive atom-by-atom connectivity required. 2D NMR spectroscopy, by mapping correlations between nuclei through bonds and space, offers an unparalleled level of structural detail, resolving ambiguities that are common in one-dimensional (1D) spectra.[1][2][3]
Comparative Analysis of Analytical Techniques
While 2D NMR is a premier tool for structural elucidation, other analytical methods are also employed for the characterization of carbazole derivatives. The table below provides a comparison of 2D NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1]
| Feature | 2D NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Detailed atomic connectivity, stereochemistry, and 3D structure in solution.[1] | Molecular weight and fragmentation patterns for identification.[1] | Separation and quantification of components in a mixture.[1] |
| Key Advantage for Structure Validation | Provides unambiguous connectivity information.[1] | Excellent for identifying known compounds in mixtures based on mass spectra.[1] | Effective for separating isomers and quantification.[1] |
| Limitation for Structure Validation | Requires a relatively pure sample and can be time-consuming.[1] | Does not provide detailed connectivity for novel structures. | Provides limited structural information. |
| Sample Requirements | 5-25 mg for comprehensive 2D analysis.[4][5] | Microgram to nanogram quantities. | Microgram to milligram quantities. |
Key 2D NMR Experiments for Structural Validation of Carbazole Derivatives
A combination of the following 2D NMR experiments provides a comprehensive toolkit for the definitive structural assignment of novel carbazole derivatives.[1][6][7]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2][8] This is crucial for identifying adjacent protons within the individual aromatic rings and any aliphatic side chains of the carbazole skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a map of all C-H single bonds.[1][8] This is essential for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment reveals correlations between protons and carbons over two to three bonds.[1][7] This is arguably the most powerful tool for piecing together the entire molecular framework, as it connects different spin systems and identifies quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity.[6][8] NOESY is invaluable for determining the stereochemistry and conformation of the molecule.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general guidelines and may require optimization based on the specific carbazole derivative and the available spectrometer.[9]
Sample Preparation
-
Dissolution: Dissolve approximately 15-25 mg of the purified carbazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial.[4][5][10]
-
Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]
-
Volume Adjustment: Ensure the solvent height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR coil.[4]
-
Degassing (Optional): For sensitive experiments like NOESY, it may be beneficial to degas the sample to remove dissolved oxygen, which can interfere with the Nuclear Overhauser Effect.
¹H-¹H COSY
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).[1]
-
Acquisition Parameters:
¹H-¹³C HSQC
-
Pulse Program: Standard HSQC with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp on Bruker instruments).[1]
-
Acquisition Parameters:
¹H-¹³C HMBC
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).[1]
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): Optimized based on the ¹H spectrum.[1]
-
Spectral Width (F1 - ¹³C): Optimized based on the ¹³C spectrum (typically 0-160 ppm).[1]
-
Number of Scans (ns): 8-16.[1]
-
Number of Increments (F1): 256-512.[1]
-
Relaxation Delay: 1.5-2.0 s.[1]
-
Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz.[1]
-
Data Presentation: Predicted NMR Data for a Hypothetical Substituted Carbazole
The following table summarizes the kind of data obtained from 1D and 2D NMR experiments that is crucial for the interpretation of the spectra and subsequent structural validation.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | 7.8 (d) | 120.5 (CH) | C3, C4a, C9a | H2 |
| 2 | 7.2 (t) | 118.0 (CH) | C4, C9a | H1, H3 |
| 3 | 7.4 (t) | 122.0 (CH) | C1, C4a | H2, H4 |
| 4 | 8.0 (d) | 110.0 (CH) | C2, C4b, C5 | H3 |
| 4a | - | 139.0 (C) | - | - |
| 4b | - | 123.0 (C) | - | - |
| 5 | 7.6 (d) | 112.0 (CH) | C4, C6, C8a | H6 |
| 6 | 7.1 (t) | 125.0 (CH) | C8, C8a | H5, H7 |
| 7 | 7.3 (t) | 119.0 (CH) | C5, C8a | H6, H8 |
| 8 | 7.9 (d) | 121.0 (CH) | C6, C9, C9a | H7 |
| 8a | - | 141.0 (C) | - | - |
| 9 (NH) | 10.5 (s) | - | C8, C9a | - |
| 9a | - | 126.0 (C) | - | - |
| Subst. (e.g., CH₃) | 2.5 (s) | 20.0 (CH₃) | C(subst. position) | - |
Visualization of the Validation Process
The following diagrams, generated using Graphviz, illustrate the logical workflow for structural validation using 2D NMR and the relationship between the key experiments.
Caption: Workflow for 2D NMR-based structural validation of novel carbazole derivatives.
Caption: Logical relationships between 2D NMR experiments for carbazole structure elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. benchchem.com [benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
New Carbazole Compounds Demonstrate Potent Antimicrobial Efficacy, Outperforming Standard Drugs in Preclinical Studies
For Immediate Release
[City, State] – [Date] – New research reveals that novel carbazole compounds exhibit significant antimicrobial activity against a broad spectrum of bacterial and fungal pathogens, in some cases demonstrating superior efficacy to current standard drugs. These findings, detailed in several recent publications, highlight the potential of carbazole derivatives as a promising new class of antimicrobial agents in the fight against infectious diseases and growing antimicrobial resistance.
The urgent need for new antimicrobial drugs is underscored by the increasing prevalence of drug-resistant infections. Carbazole alkaloids and their synthetic derivatives have emerged as a promising area of research due to their wide range of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of newly synthesized carbazole compounds against standard therapeutic agents, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of new carbazole derivatives has been rigorously tested against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, was determined for these compounds and compared with that of standard antibiotics and antifungals. The results, summarized in the tables below, demonstrate the potent and, in some instances, superior activity of the novel carbazole compounds.
Table 1: Antibacterial Activity of New Carbazole Compounds (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Methicillin-resistantS. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Carbazole Derivative 8f | 1 | 2 | 0.5 | 1 | 4 | [1] |
| Carbazole Derivative 9d | 1 | 2 | 1 | 2 | 8 | [1] |
| Carbazole-Oxadiazole 5g | 0.5 | 0.25 | - | 4 | 1 | [2] |
| Carbazole-Oxadiazole 23b | 0.5 | 0.25 | - | 8 | 2 | [2] |
| Carbazole Aminothiazole 4f | - | 4 | - | - | - | [3] |
| Ciprofloxacin (Standard) | 1 | 2 | 0.5 | 0.25 | 1 | [1] |
| Vancomycin (Standard) | 1 | 1 | 1 | >128 | >128 | [1] |
| Norfloxacin (Standard) | - | 8 | - | - | - | [3] |
Note: '-' indicates data not available.
Table 2: Antifungal Activity of New Carbazole Compounds (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| Carbazole Derivative 8f | 8 | 16 | [1] |
| Carbazole Derivative 9d | 4 | 8 | [1] |
| Fluconazole (Standard) | 4 | 8 | [1] |
Experimental Protocols
The antimicrobial activity of the carbazole compounds was primarily assessed using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the carbazole compounds and standard drugs in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions (typically 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
A typical experimental workflow is illustrated in the diagram below:
Caption: Workflow for MIC determination using the broth microdilution method.
Mechanisms of Action
Preliminary studies suggest that the antimicrobial effects of these novel carbazole compounds may be attributed to distinct mechanisms of action, including the inhibition of essential enzymes and interference with microbial DNA.
Inhibition of Dihydrofolate Reductase (DHFR)
Several carbazole derivatives, particularly those containing a dihydrotriazine moiety, are believed to exert their antimicrobial effect by inhibiting dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. By blocking DHFR, these compounds disrupt DNA synthesis and repair, ultimately leading to microbial cell death.
Caption: Proposed mechanism of DHFR inhibition by carbazole compounds.
DNA Intercalation
Another proposed mechanism of action for certain carbazole derivatives is their ability to intercalate with microbial DNA.[3] The planar aromatic structure of the carbazole ring allows these molecules to insert themselves between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to mutations and ultimately inhibiting microbial growth and proliferation.
Caption: DNA intercalation as a proposed antimicrobial mechanism of carbazole compounds.
Conclusion
The compelling preclinical data on novel carbazole compounds underscore their potential as a new frontier in antimicrobial drug discovery. Their potent activity, in some cases surpassing that of established drugs, and their diverse mechanisms of action offer a promising strategy to address the growing challenge of antimicrobial resistance. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this exciting class of compounds.
References
Safety Operating Guide
Proper Disposal of 9H-carbazol-9-amine: A Guide for Laboratory Professionals
For immediate reference, treat 9H-carbazol-9-amine and any contaminated materials as hazardous waste. Follow your institution's specific hazardous waste disposal protocols, which will align with federal, state, and local regulations. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of 9H-carbazol-9-amine in a research and development environment.
Hazard Identification and Safety Precautions
9H-carbazol-9-amine and related carbazole compounds are classified as hazardous materials. Safety Data Sheets (SDS) for structurally similar chemicals indicate several potential hazards.[1][2] Always consult the specific SDS for 9H-carbazol-9-amine provided by the manufacturer before handling.
Primary Hazards:
-
Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1][3]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Mutagenicity: Suspected of causing genetic defects.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE): Before handling 9H-carbazol-9-amine, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Waste Segregation and Containerization
Proper segregation and containerization are critical first steps in the disposal process.
-
Waste Identification: All materials contaminated with 9H-carbazol-9-amine, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as hazardous waste.[5]
-
Separate Waste Streams: Do not mix 9H-carbazol-9-amine waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Container Selection:
-
Solid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for solid 9H-carbazol-9-amine waste and contaminated materials. High-density polyethylene (HDPE) containers are generally suitable.[5]
-
Liquid Waste: Collect solutions containing 9H-carbazol-9-amine in a separate, sealed, and labeled container. Ensure the container is compatible with all components of the solution.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "9H-carbazol-9-amine"
-
A list of all other components in the waste mixture with their approximate percentages.
-
The primary hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").[5]
-
The date the waste was first added to the container.
-
Step-by-Step Disposal Protocol
Follow these steps for the safe disposal of 9H-carbazol-9-amine waste:
-
Waste Generation: During your experimental work, collect all waste materials contaminated with 9H-carbazol-9-amine in the appropriately labeled hazardous waste containers.
-
Storage: Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.[7] Keep containers closed at all times, except when adding waste.
-
Spill Management:
-
Small Spills: For small solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand), and place it in the hazardous waste container.[5]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]
-
Reporting: Report any spills to your institution's EHS department.[5]
-
-
Waste Pickup: Once the waste container is full or you have completed your work with 9H-carbazol-9-amine, contact your institution's EHS department to arrange for a hazardous waste pickup.[7] Do not dispose of this chemical down the drain or in regular trash.[2]
Regulatory Framework
The disposal of hazardous waste is governed by federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste.[8][9] Your institution's EHS department is responsible for ensuring compliance with all applicable regulations.[7][10]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not exceed 75% capacity to allow for vapor expansion. | [11] |
| pH of Aqueous Waste for Disposal | Must be between 2 and 12.5 to avoid being classified as corrosive hazardous waste. | [7] |
Disposal Workflow
Caption: Workflow for the disposal of 9H-carbazol-9-amine waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 11. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 9H-carbazol-9-amine
Essential Safety and Handling Guide for 9H-Carbazol-9-Amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9H-carbazol-9-amine. The following procedures are based on safety data for the closely related compound 9H-carbazole and are intended to ensure laboratory safety and minimize exposure risks.
Hazard Identification and Personal Protective Equipment
9H-carbazole, the parent compound of 9H-carbazol-9-amine, is classified with significant health and environmental hazards. It is suspected of causing cancer and genetic defects, is harmful if swallowed, and can cause skin and eye irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure. Nitrile gloves are suitable for incidental contact.[4][5] |
| Protective Clothing | Wear a lab coat or other appropriate protective clothing to minimize skin contact.[4] For significant handling, fire/flame resistant and impervious clothing may be necessary.[6] | |
| Respiratory Protection | Respirator | Use a NIOSH or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[4] Follow OSHA respirator regulations in 29 CFR 1910.134.[4] |
Operational Plan for Handling 9H-Carbazol-9-Amine
A systematic approach is essential for safely handling 9H-carbazol-9-amine in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure all work with 9H-carbazol-9-amine is conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[5]
-
Have all necessary laboratory equipment, including a calibrated analytical balance, spatula, and appropriate containers, prepared and inside the fume hood before starting work.[5]
2. Weighing and Solution Preparation:
-
Don all required PPE as specified in the table above before handling the chemical.
-
To minimize the generation of airborne dust, handle the solid powder carefully within the chemical fume hood.[4][5]
-
When preparing solutions, slowly add the 9H-carbazol-9-amine powder to the solvent to prevent splashing and dust formation.[5]
3. General Handling Practices:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the area where 9H-carbazol-9-amine is handled.[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
-
Keep the container tightly closed when not in use.[4]
Experimental Workflow for Handling 9H-Carbazol-9-Amine
Caption: Workflow for Safe Handling of 9H-Carbazol-9-Amine.
Disposal Plan for 9H-Carbazol-9-Amine
Proper disposal of 9H-carbazol-9-amine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound is classified as an environmentally hazardous substance.[1][3]
1. Waste Segregation and Collection:
-
All solid waste contaminated with 9H-carbazol-9-amine, including empty containers, weighing paper, and used gloves, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid waste containing 9H-carbazol-9-amine should be collected in a separate, sealed, and labeled hazardous waste container.[7]
-
Do not mix this waste with other chemical waste streams unless approved by your institution's environmental health and safety department.[7]
2. Decontamination of Labware:
-
Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood.
-
The solvent rinse must be collected as hazardous liquid waste.[5]
-
After the initial solvent rinse, wash the labware with soap and water.
3. Final Disposal:
-
Dispose of all hazardous waste containing 9H-carbazol-9-amine through an approved and licensed hazardous waste disposal company.[3][7]
-
Under no circumstances should 9H-carbazol-9-amine or its waste be disposed of down the drain or in the regular trash.[3][5]
Emergency Procedures for Spills
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[4] For small spills, carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4] Moisten with water to reduce airborne dust if necessary.[4] Clean the spill area thoroughly. For larger spills, contact your institution's environmental health and safety department immediately.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
